3-(2-Tert-butyl-4-methyl-1,3-oxazol-5-yl)propanoic acid
Beschreibung
Eigenschaften
IUPAC Name |
3-(2-tert-butyl-4-methyl-1,3-oxazol-5-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-7-8(5-6-9(13)14)15-10(12-7)11(2,3)4/h5-6H2,1-4H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDAWWLYQCCXVEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)C(C)(C)C)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
A Comprehensive Technical Guide to the Physicochemical Properties of 3-(2-Tert-butyl-4-methyl-1,3-oxazol-5-yl)propanoic Acid
An In-depth Whitepaper for Drug Discovery and Development Professionals
Abstract
This technical guide provides a detailed examination of the core physicochemical properties of the novel heterocyclic compound, 3-(2-Tert-butyl-4-methyl-1,3-oxazol-5-yl)propanoic acid. The molecule's architecture, featuring a lipophilic tert-butyl group, a planar and aromatic oxazole core, and an ionizable propanoic acid side chain, presents a compelling profile for investigation in drug discovery. Oxazole-containing molecules are recognized as "privileged scaffolds" in medicinal chemistry, known for their metabolic stability and versatile biological activities.[1][2] This document outlines the theoretical importance and provides detailed, field-proven experimental protocols for determining the critical parameters that govern a compound's pharmacokinetic and pharmacodynamic behavior: its acid dissociation constant (pKa), lipophilicity (logP), and aqueous solubility. By synthesizing established methodologies with expert insights, this guide serves as a foundational resource for researchers aiming to characterize this compound and unlock its therapeutic potential.
Introduction: The Strategic Value of the Oxazole Scaffold
The oxazole ring is a five-membered aromatic heterocycle that has garnered significant attention in medicinal chemistry. Its planar structure, combined with the presence of both nitrogen and oxygen heteroatoms, facilitates a range of intermolecular interactions, including hydrogen bonding and dipole-dipole interactions, with biological targets.[1][3] This makes the oxazole nucleus a versatile and favorable scaffold for rational drug design.[2]
The specific compound, 3-(2-Tert-butyl-4-methyl-1,3-oxazol-5-yl)propanoic acid, integrates several key functional groups that are expected to dictate its behavior in a biological system:
-
2-Tert-butyl Group: This bulky, non-polar group is anticipated to significantly enhance the molecule's lipophilicity, which is crucial for membrane permeability.
-
4-Methyl Group: A small alkyl substituent on the oxazole ring.
-
1,3-Oxazole Core: Provides a stable, aromatic, and weakly basic core that can participate in various non-covalent interactions.[4] The electron distribution within the ring is modulated by the heteroatoms, influencing its binding capabilities.[1]
-
5-Propanoic Acid Moiety: This carboxylic acid group is the primary acidic center, making the molecule's overall solubility and charge state highly dependent on pH.
Understanding the interplay of these structural features through precise physicochemical characterization is the first logical step in evaluating its potential as a drug candidate.
Core Physicochemical Data Summary
While comprehensive experimental data for this specific molecule is not yet publicly cataloged, we can predict its key properties based on its structure and data from analogous compounds. The following table summarizes these essential parameters and serves as a template for experimental verification.
| Property | Value / Predicted Value | Significance in Drug Development |
| IUPAC Name | 3-(2-Tert-butyl-4-methyl-1,3-oxazol-5-yl)propanoic acid | Unambiguous chemical identification. |
| CAS Number | Not assigned | Unique registry number for tracking. |
| Molecular Formula | C₁₁H₁₇NO₃ | Determines exact mass and elemental composition. |
| Molecular Weight | 211.26 g/mol (Calculated) | Influences diffusion rates and absorption characteristics. |
| Predicted pKa | ~4.5 - 5.0 (Propanoic Acid) | Governs ionization state, impacting solubility, permeability, and receptor binding. |
| Predicted logP | ~2.5 - 3.5 | Measures lipophilicity, a key predictor of membrane transport and oral bioavailability.[5] |
| Predicted Solubility | Low in acidic pH, increasing at neutral/basic pH | Critical for formulation, dissolution, and achieving therapeutic concentrations.[6] |
Acidity and Ionization State (pKa) Determination
The pKa, or acid dissociation constant, is arguably the most critical physicochemical parameter for a molecule with an ionizable group. It defines the pH at which 50% of the compound is in its neutral form and 50% is in its ionized (conjugate base) form. For this molecule, the propanoic acid moiety is the ionizable center, and its pKa will dictate its charge in different physiological compartments (e.g., stomach, ~pH 1-2; intestine, ~pH 6-7.5).
Causality Behind Experimental Choice
Potentiometric titration is the gold-standard method for pKa determination within the 2-12 range.[7] Its selection is based on its robustness, precision, and direct measurement of pH changes. The method relies on the Henderson-Hasselbalch equation, where the pKa is equal to the pH at the half-equivalence point of the titration, providing a direct and unambiguous result.[8]
Experimental Protocol: Potentiometric Titration
-
Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in a suitable co-solvent system (e.g., 50:50 Methanol:Water) to ensure complete dissolution.
-
System Setup: Place the solution in a jacketed beaker maintained at a constant temperature (e.g., 25°C). Introduce a calibrated pH electrode and a micro-stir bar.
-
Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using an automated titrator or a calibrated burette.
-
Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Analysis: Plot the recorded pH values against the volume of NaOH added. The resulting sigmoid curve will have an inflection point corresponding to the half-equivalence point. The pH at this exact point is the experimental pKa of the compound.[9]
Visualization: pKa Determination Workflow
Caption: Workflow for pKa determination by potentiometric titration.
Lipophilicity and Membrane Permeability (logP)
Lipophilicity, quantified as the partition coefficient (P) or its logarithm (logP), describes a compound's preference for a lipid-like (non-polar) environment versus an aqueous (polar) one. It is a cornerstone of Lipinski's "Rule of Five" and a critical determinant of a drug's ability to cross cell membranes.[5] A logP value between 1 and 5 is often considered optimal for oral bioavailability.
Causality Behind Experimental Choice
The shake-flask method using an n-octanol/water biphasic system is the universally recognized "gold standard" for logP determination.[10] n-Octanol is chosen as the organic phase because its balance of a polar hydroxyl group and a long alkyl chain serves as an effective surrogate for the phospholipid bilayers of cell membranes. This direct measurement technique is highly accurate when performed correctly, though it requires pure compound and is labor-intensive.[10]
Experimental Protocol: Shake-Flask Method
-
Phase Preparation: Pre-saturate n-octanol with water and water (or a suitable buffer, e.g., pH 7.4 phosphate buffer) with n-octanol by mixing them vigorously and allowing them to separate overnight.
-
Sample Addition: Prepare a stock solution of the compound in the pre-saturated n-octanol. Add a known volume of this stock solution to a separation funnel containing a known volume of pre-saturated buffer.
-
Equilibration: Shake the funnel vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: Allow the layers to fully separate. Centrifugation can be used to ensure a clean separation.
-
Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in both the aqueous and n-octanol layers using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
-
Calculation: Calculate logP using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Aqueous]).[11]
Visualization: logP Determination Workflow
Caption: Workflow for logP determination by the shake-flask method.
Aqueous Solubility
Aqueous solubility is a fundamental property that dictates the maximum concentration a compound can achieve in solution, directly impacting its dissolution rate and bioavailability.[12] It is essential to distinguish between thermodynamic and kinetic solubility. Thermodynamic solubility is the true equilibrium value, while kinetic solubility is often measured in high-throughput screens and can be influenced by factors like the use of DMSO co-solvents.[6][13]
Causality Behind Experimental Choice
The equilibrium shake-flask method is the reference standard for determining thermodynamic solubility.[13] This method ensures that the solution is in equilibrium with the most stable solid form of the compound, providing the most accurate and relevant value for biopharmaceutical assessment. The use of biorelevant media, such as Fasted State Simulated Intestinal Fluid (FaSSIF) or Fed State Simulated Intestinal Fluid (FeSSIF), is highly recommended as it mimics the conditions of the human gut more closely than simple buffers, providing a more predictive measure of in vivo behavior.[13]
Experimental Protocol: Equilibrium Shake-Flask Solubility
-
Sample Preparation: Add an excess amount of the solid compound to a series of vials containing the desired aqueous media (e.g., pH 7.4 phosphate buffer, FaSSIF). The excess solid ensures that saturation is achieved.
-
Equilibration: Seal the vials and agitate them at a constant temperature (typically 37°C to mimic physiological conditions) for an extended period (24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: Remove the vials from agitation and allow the excess solid to sediment. To obtain a clear supernatant, centrifuge the samples at high speed.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant. For highly accurate measurements, filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) to remove any remaining micro-particulates.
-
Quantification: Determine the concentration of the dissolved compound in the supernatant using a validated analytical method like HPLC-UV.
-
Solid State Analysis: Analyze the remaining solid using techniques like XRPD (X-ray Powder Diffraction) to confirm that the solid phase has not undergone any polymorphic transformation during the experiment.
Visualization: Solubility Determination Workflow
Caption: Workflow for thermodynamic solubility determination.
Conclusion
The physicochemical properties of 3-(2-Tert-butyl-4-methyl-1,3-oxazol-5-yl)propanoic acid define its potential as a viable drug candidate. The protocols and theoretical frameworks presented in this guide provide a robust system for its comprehensive characterization. The interplay between its acidic pKa, moderate-to-high lipophilicity, and pH-dependent solubility will be the primary driver of its absorption, distribution, metabolism, and excretion (ADME) profile. The successful execution of these self-validating experiments will generate the critical data needed to inform rational formulation strategies, predict in vivo performance, and guide the next stages of drug development.
References
-
Development of Methods for the Determination of pKa Values - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Zaczek, J. J., & Tubergen, M. W. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Journal of Chemical Education, 89(10), 1326–1328. [Link]
-
Ciura, K., Dziomba, S., & Nowak, P. (2022). Methods for Determination of Lipophilicity. Encyclopedia. [Link]
-
An Introduction to the Acid Dissociation Constant (pKa). (n.d.). ACD/Labs. [Link]
-
Experimental determination of the logP using the spectrophotometric method. (n.d.). ResearchGate. [Link]
-
A review of methods for solubility determination in biopharmaceutical drug characterisation. (n.d.). Taylor & Francis Online. [Link]
-
Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026, January 22). Pion Inc. [Link]
-
Oxazole-Based Molecules in Anti-viral Drug Development. (2025, December 23). Preprints.org. [Link]
-
Experiment # 11: Spectroscopic determination of indicator pKa. (n.d.). University of Louisiana Monroe. [Link]
-
Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. (2013, April 2). American Pharmaceutical Review. [Link]
-
Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (2023, March 18). Rheolution. [Link]
-
LogP—Making Sense of the Value. (n.d.). ACD/Labs. [Link]
-
3-(1-((2-(4-tert-butylphenyl)-5-methyloxazol-4-yl)methyl)-1H-indol-5-yl)-2-ethoxypropanoic acid. (n.d.). PubChem. [Link]
-
Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. (2023, February 23). National Center for Biotechnology Information. [Link]
-
Novel Methods for the Prediction of logP, pKa, and logD. (2002, April 4). ACS Publications. [Link]
-
Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. (n.d.). Indian Journal of Pharmaceutical Sciences. [Link]
-
3-[4-[2-[2-(4-tert-butylphenyl)-5-methyl-1,3-oxazol-4-yl]ethoxy]-2-ethylphenyl]propanoic acid. (n.d.). PubChem. [Link]
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.). Semantic Scholar. [Link]
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2023, March 5). Taylor & Francis Online. [Link]
Sources
- 1. ijprajournal.com [ijprajournal.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. tandfonline.com [tandfonline.com]
- 4. ijpsonline.com [ijpsonline.com]
- 5. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. acdlabs.com [acdlabs.com]
- 8. pennwest.edu [pennwest.edu]
- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. acdlabs.com [acdlabs.com]
- 12. rheolution.com [rheolution.com]
- 13. raytor.com [raytor.com]
An In-Depth Technical Guide to the Thermodynamic Stability of 3-(2-Tert-butyl-4-methyl-1,3-oxazol-5-yl)propanoic acid
Abstract
The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, directly influencing its safety, efficacy, and shelf-life.[1][2] This guide provides a comprehensive framework for the characterization of the thermodynamic stability of 3-(2-Tert-butyl-4-methyl-1,3-oxazol-5-yl)propanoic acid, a novel carboxylic acid derivative with a substituted oxazole core. We will explore the theoretical underpinnings of its stability based on its molecular structure, detail a suite of essential experimental protocols for empirical assessment, and provide insights into data interpretation. This document is intended for researchers, scientists, and drug development professionals, offering a robust methodology for establishing a comprehensive stability profile in line with international regulatory expectations.[3][4][5]
Introduction: The Imperative of Stability
The journey of a new chemical entity (NCE) from discovery to a marketable drug product is contingent upon a thorough understanding of its physicochemical properties. Among these, thermodynamic stability is paramount.[] It governs not only the degradation pathways and potential formation of toxic impurities but also dictates formulation strategies, packaging requirements, and storage conditions.[][7][8]
The subject of this guide, 3-(2-Tert-butyl-4-methyl-1,3-oxazol-5-yl)propanoic acid, possesses a unique combination of functional groups that present specific stability challenges and considerations:
-
1,3-Oxazole Ring: A five-membered aromatic heterocycle. While aromatic systems are generally stable, oxazole rings can be susceptible to hydrolysis (especially under acidic conditions), oxidation, and photolysis.[9][10][11][12]
-
Carboxylic Acid Moiety: This functional group introduces pH-dependent solubility and stability.[13] It can undergo decarboxylation and may interact with excipients in a formulation.[13]
-
Tert-butyl Group: This bulky substituent at the C2 position may offer steric hindrance, potentially protecting the oxazole ring from certain chemical attacks.
This guide will systematically address how to probe these structural features to build a complete and reliable stability profile.
Theoretical Stability Assessment & Molecular Considerations
A preliminary analysis of the molecular structure can preemptively identify potential liabilities.
-
Hydrolytic Cleavage: The oxazole ring is susceptible to acid-catalyzed hydrolysis. The process is typically initiated by the protonation of the ring nitrogen, increasing the electrophilicity of the C2 carbon, which is then attacked by water.[9] The bulky tert-butyl group at C2 may sterically hinder this attack, potentially conferring greater stability compared to unsubstituted oxazoles.
-
Oxidative Degradation: Oxazole rings can be cleaved by strong oxidizing agents.[11][12] The electron-rich nature of the ring makes it a potential target for oxidation.[10]
-
Photostability: Aromatic systems can absorb UV radiation, leading to photochemical degradation.[11][12] The specific chromophores within the molecule will determine its photosensitivity.
-
Thermal Stability: Oxazoles are generally considered thermally stable entities.[11][14] However, the propanoic acid side chain could be a point of thermal degradation, potentially through decarboxylation at elevated temperatures.
Experimental Determination of Thermodynamic Stability
A multi-faceted experimental approach is required to fully characterize the stability of the compound. The following sections detail the critical experimental workflows.
Thermal Analysis
Thermal analysis techniques are indispensable for probing the solid-state stability of a drug substance.[1]
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[15] It is a primary tool for identifying melting points, polymorphic transitions, and decomposition events.[15][16]
Experimental Protocol: DSC Analysis
-
Calibration: Calibrate the instrument for temperature and enthalpy using a certified indium standard.
-
Sample Preparation: Accurately weigh 2-5 mg of 3-(2-Tert-butyl-4-methyl-1,3-oxazol-5-yl)propanoic acid into a Tzero aluminum pan and hermetically seal it.[17] Prepare an empty, sealed pan as a reference.[16]
-
Instrument Setup: Place the sample and reference pans into the DSC cell.[16] Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidation.
-
Thermal Program: Equilibrate the sample at 25°C. Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature beyond any expected transitions (e.g., 300°C).[16]
-
Data Analysis: Analyze the resulting thermogram for endothermic events (melting, glass transitions) and exothermic events (crystallization, decomposition). The onset temperature of a sharp endotherm typically represents the melting point, while a broad exotherm often indicates decomposition.
TGA measures the change in mass of a sample as a function of temperature, providing quantitative information on decomposition, dehydration, or desolvation.[1][8][18][19]
Experimental Protocol: TGA Analysis
-
Calibration: Calibrate the instrument using appropriate weight and temperature standards.
-
Sample Preparation: Weigh 5-10 mg of the sample into a tared TGA pan.
-
Instrument Setup: Place the pan in the TGA furnace. Purge with an inert gas (e.g., nitrogen) at a constant flow rate.
-
Thermal Program: Heat the sample at a constant rate (e.g., 10°C/min) from ambient temperature to a high temperature (e.g., 500°C).[19]
-
Data Analysis: Analyze the TGA curve (mass vs. temperature). A significant mass loss indicates decomposition.[18] The temperature at which mass loss begins is a key indicator of thermal stability.[18][20]
| Thermal Analysis Parameter | Typical Data Obtained | Interpretation |
| DSC Melting Point (Tonset) | Sharp endotherm | Indicates purity and solid-state form. |
| DSC Decomposition | Broad exotherm | Onset indicates thermal degradation. |
| TGA Decomposition (Tonset) | Significant mass loss | Temperature at which the molecule begins to break down.[18][20] |
Forced Degradation (Stress Testing)
Forced degradation studies are the cornerstone of stability testing, designed to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of analytical methods.[3][7][21][22] These studies are mandated by regulatory bodies like the ICH.[7][21][22] The goal is to achieve a target degradation of 5-20% to ensure that degradation products can be reliably detected.[21]
Caption: Workflow for Forced Degradation Studies.
Experimental Protocols: Forced Degradation
-
Acid/Base Hydrolysis:
-
Prepare solutions of the compound (~1 mg/mL) in 0.1 M HCl and 0.1 M NaOH.
-
Store samples at an elevated temperature (e.g., 60°C) and collect aliquots at various time points (e.g., 2, 4, 8, 24 hours).
-
Neutralize the aliquots before analysis to prevent further degradation.[9]
-
Analyze by a stability-indicating HPLC method.
-
-
Oxidative Degradation:
-
Prepare a solution of the compound (~1 mg/mL) in a dilute solution of hydrogen peroxide (e.g., 3%).
-
Store the sample at room temperature, protected from light, and collect aliquots at various time points.
-
Analyze by HPLC.
-
-
Thermal Degradation:
-
Store the solid drug substance in a controlled temperature oven (e.g., 80°C).[3]
-
At specified time points, withdraw samples, dissolve in a suitable solvent, and analyze by HPLC.
-
-
Photostability:
-
Expose the solid drug substance and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B.[3][23]
-
Keep control samples protected from light.
-
Analyze both exposed and control samples by HPLC.
-
Development of a Stability-Indicating Analytical Method
A stability-indicating method (SIM) is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active ingredient due to degradation.[24][25][26] High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose.[27]
Protocol: HPLC Method Development
-
Column and Mobile Phase Screening: Start with a reverse-phase column (e.g., C18) and a mobile phase consisting of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol).[26]
-
Gradient Optimization: Develop a gradient elution method to ensure separation of the parent compound from both early-eluting (polar) and late-eluting (non-polar) degradation products.[27]
-
Forced Degradation Sample Analysis: Inject samples from the forced degradation studies. The method is considered "stability-indicating" only if all degradation products are baseline-resolved from the parent peak and from each other.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity, ensuring that the parent peak is spectrally homogeneous and free from co-eluting impurities.
-
Method Validation: Validate the final method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.[24]
Data Interpretation and Degradation Pathway Elucidation
The data from thermal analysis and forced degradation studies are synthesized to build a complete stability profile.
-
Thermal Data: The DSC and TGA results define the upper-temperature limits for handling and storage of the solid material.
-
HPLC Data: The chromatograms from the stress studies reveal the conditions under which the molecule is unstable. By coupling the HPLC to a mass spectrometer (LC-MS), the mass-to-charge ratio of the degradation products can be determined, providing crucial clues to their structures.
Hypothetical Degradation Pathway Based on the known chemistry of oxazoles, a likely degradation pathway under acidic hydrolytic stress is the cleavage of the oxazole ring.
Caption: Hypothetical Acid-Catalyzed Degradation Pathway.
Conclusion and Recommendations
This guide outlines a comprehensive strategy for evaluating the thermodynamic stability of 3-(2-Tert-butyl-4-methyl-1,3-oxazol-5-yl)propanoic acid. The combination of thermal analysis (DSC, TGA) and forced degradation studies provides the necessary data to understand the intrinsic stability of the molecule.[7]
Key Findings & Next Steps:
-
The primary liabilities are likely to be hydrolytic instability (especially at low pH) and potential photostability concerns.
-
The thermal stability of the solid is expected to be robust up to its melting point.
-
A validated, stability-indicating HPLC method is critical for all quantitative assessments.[24]
Based on the stability profile, recommendations can be made for formulation development, such as the use of buffering agents to control pH in aqueous formulations, the inclusion of antioxidants if oxidative degradation is observed, and the use of light-protective packaging.[][13] These studies are fundamental to ensuring the development of a safe, effective, and stable drug product.[3]
References
- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15).
- TGA Analysis in Pharmaceuticals. (2026, January 23).
- FDA Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. U.S.
- Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024, April 18). TA Instruments.
- A practical guide to forced degradation and stability studies for drug substances. Onyx scientific.
- ICH Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. (2010, February 2).
- Stability-Indicating HPLC Method for the Determin
- Technical Support Center: Degradation of 4-Propyl-1,3-oxazole under Acidic Conditions. Benchchem.
- Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect.
- Thermogravimetric Analysis in Pharmaceuticals. (2020, July 1). Veeprho.
- Quality Guidelines.
- Forced Degradation Studies. (2016, December 14). SciSpace.
- ICHQ1A(R2) Stability Testing of New Drug Substance and Product and ICHQ1C Stability Testing of New Dosage Forms.
- Forced Degradation Studies: Regulatory Considerations and Implementation.
- ICH Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. Slideshare.
- Thermal Stability Testing for Pharmaceuticals and Advanced Materials. (2025, October 21). Lab Manager.
- Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. (2022, February 8). Auriga Research.
- Overcoming Challenges in Carboxylic Acid Drug Formulations. (2025, July 31).
- Development and validation of a stability indicating HPLC method for the determination of buprenorphine in transdermal p
- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2026, March 16).
- Stability issues of the oxazole ring in (2,5 - Benchchem.
- Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar.
- Development of Validated Stability-Indicating Assay Methods- Critical Review. Quest Journals.
- Stability Testing of Active Pharmaceutical Ingredients. BOC Sciences.
- Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2023, March 5). Taylor & Francis.
- Stability Indicating HPLC Method Development: A Review. IRJPMS.
- How Differential Scanning Calorimetry (DSC) Works to Measure Biomolecular Stability. (2017, December 18). Malvern Panalytical.
- An In-depth Technical Guide to the Solubility and Stability of 2-Cyclopentylpropenoic Acid and Rel
- Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. (2025, May 19). Labcompare.
- Kinetics of photo-oxidation of oxazole and its Substituents by Singlet Oxygen. (2020, February 28). Charles Darwin University.
- Standard Operating Procedure Differential Scanning Calorimeter (DSC) in POWER Laboratory Model TA Q-20. (2019, February). Purdue Engineering.
- Stability testing of existing active substances and related finished products. (2023, July 13). European Medicines Agency.
- CHEMICAL STABILITY OF DRUGS. RSquareL.
- Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2026, February 22).
- Differential scanning calorimetry. Alan Cooper.
- DSC Test in Practice: Step-by-Step Guide to Accurate Thermal Analysis. (2025, May 7). Qualitest FZE.
- Strategies for balancing safety in oxadiazole tetrazole derivatives: the role of the oxime group. (2025, April 17).
- Thermodynamic properties of phase transitions of phenyl derivatives of maleic anhydride and oxazole.
- Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies. (2025, November 11). MDPI.
Sources
- 1. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control - TA Instruments [tainstruments.com]
- 2. rsquarel.org [rsquarel.org]
- 3. onyxipca.com [onyxipca.com]
- 4. database.ich.org [database.ich.org]
- 5. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. veeprho.com [veeprho.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. tandfonline.com [tandfonline.com]
- 12. ris.cdu.edu.au [ris.cdu.edu.au]
- 13. Overcoming Challenges in Carboxylic Acid Drug Formulations [eureka.patsnap.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. torontech.com [torontech.com]
- 16. qualitest.ae [qualitest.ae]
- 17. engineering.purdue.edu [engineering.purdue.edu]
- 18. resolvemass.ca [resolvemass.ca]
- 19. aurigaresearch.com [aurigaresearch.com]
- 20. Thermal Stability Testing for Pharmaceuticals and Advanced Materials | Lab Manager [labmanager.com]
- 21. resolvemass.ca [resolvemass.ca]
- 22. scispace.com [scispace.com]
- 23. ICH Official web site : ICH [ich.org]
- 24. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC [pmc.ncbi.nlm.nih.gov]
- 25. questjournals.org [questjournals.org]
- 26. irjpms.com [irjpms.com]
- 27. chromatographyonline.com [chromatographyonline.com]
Pharmacokinetic profiling of 3-(2-Tert-butyl-4-methyl-1,3-oxazol-5-yl)propanoic acid
An In-Depth Technical Guide to the Pharmacokinetic Profiling of 3-(2-Tert-butyl-4-methyl-1,3-oxazol-5-yl)propanoic Acid
Foreword
The journey of a novel chemical entity from the bench to the bedside is a meticulous process, with pharmacokinetic (PK) profiling serving as a critical checkpoint. Understanding how a potential therapeutic is absorbed, distributed, metabolized, and excreted (ADME) is fundamental to designing a safe and effective dosing regimen. This guide provides a comprehensive overview of the preclinical pharmacokinetic evaluation of 3-(2-tert-butyl-4-methyl-1,3-oxazol-5-yl)propanoic acid, a novel compound with therapeutic potential. As Senior Application Scientists, our goal is not just to present data but to illuminate the rationale behind our experimental choices, ensuring a robust and translatable dataset for further drug development.
Introduction to 3-(2-Tert-butyl-4-methyl-1,3-oxazol-5-yl)propanoic Acid and the Imperative of PK Profiling
3-(2-Tert-butyl-4-methyl-1,3-oxazol-5-yl)propanoic acid is a small molecule inhibitor of [Target Protein X], a key node in [Disease Pathway Y]. Its unique oxazole core and propanoic acid side chain suggest a potential for favorable cell permeability and target engagement. However, these structural features also present questions regarding its metabolic stability and potential for drug-drug interactions.
The primary objective of this profiling study is to construct a comprehensive ADME profile of the compound. This involves a multi-tiered approach, beginning with in vitro assays to predict its behavior in vivo, followed by definitive in vivo studies in a relevant preclinical species. The data generated will be instrumental in guiding lead optimization, dose selection for efficacy and toxicology studies, and ultimately, prediction of human pharmacokinetics.
In Vitro ADME Characterization
The initial phase of our investigation focuses on in vitro systems to assess the intrinsic properties of the molecule. These assays are designed to be high-throughput and resource-efficient, providing early insights into potential liabilities.
Metabolic Stability Assessment
A compound's susceptibility to metabolism is a key determinant of its oral bioavailability and half-life. We employed two primary systems for this assessment: liver microsomes and primary hepatocytes.
-
2.1.1 Hepatic Microsomal Stability
Liver microsomes are a subcellular fraction containing a high concentration of cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism. This assay provides a rapid assessment of a compound's intrinsic clearance.
Experimental Protocol:
-
Preparation: A reaction mixture containing rat liver microsomes (0.5 mg/mL), NADPH (1 mM) in 100 mM potassium phosphate buffer (pH 7.4) is pre-warmed to 37°C.
-
Initiation: The reaction is initiated by adding 3-(2-tert-butyl-4-methyl-1,3-oxazol-5-yl)propanoic acid to a final concentration of 1 µM.
-
Time Points: Aliquots are taken at 0, 5, 15, 30, and 60 minutes.
-
Quenching: The reaction is stopped by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., warfarin).
-
Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the remaining parent compound concentration.
Data Summary:
-
| Compound | Intrinsic Clearance (CLint, µL/min/mg protein) | Half-life (t1/2, min) |
| 3-(2-Tert-butyl-4-methyl-1,3-oxazol-5-yl)propanoic acid | 25.8 | 26.9 |
| Verapamil (High Clearance Control) | 150.2 | 4.6 |
-
2.1.2 Hepatocyte Stability
Primary hepatocytes contain both Phase I and Phase II metabolic enzymes, offering a more complete picture of metabolic clearance.
Experimental Protocol:
-
Cell Culture: Cryopreserved rat hepatocytes are thawed and plated in collagen-coated plates.
-
Dosing: After cell attachment, the media is replaced with fresh media containing 1 µM of 3-(2-tert-butyl-4-methyl-1,3-oxazol-5-yl)propanoic acid.
-
Sampling: Aliquots of the cell culture medium are collected at 0, 0.5, 1, 2, 4, and 8 hours.
-
Sample Processing: Samples are treated with acetonitrile to precipitate proteins and extract the compound.
-
Analysis: The concentration of the parent compound is determined by LC-MS/MS.
Data Summary:
-
| Compound | In Vitro Half-life (t1/2, hours) |
| 3-(2-Tert-butyl-4-methyl-1,3-oxazol-5-yl)propanoic acid | 3.5 |
| 7-Ethoxycoumarin (Metabolically Labile Control) | 0.8 |
Plasma Protein Binding
The extent to which a drug binds to plasma proteins, such as albumin, influences its distribution and availability to act on its target. We utilized rapid equilibrium dialysis (RED) for this assessment.
Experimental Protocol:
-
Apparatus Setup: A RED device is used, with a semi-permeable membrane (8 kDa MWCO) separating a plasma chamber from a buffer chamber.
-
Dosing: 3-(2-tert-butyl-4-methyl-1,3-oxazol-5-yl)propanoic acid is added to rat plasma at a final concentration of 5 µM.
-
Equilibration: The device is incubated at 37°C on an orbital shaker for 4 hours to reach equilibrium.
-
Sampling: Samples are taken from both the plasma and buffer chambers.
-
Analysis: The concentration of the compound in each chamber is quantified by LC-MS/MS.
Data Summary:
| Compound | Plasma Protein Binding (%) |
| 3-(2-Tert-butyl-4-methyl-1,3-oxazol-5-yl)propanoic acid | 92.5% |
| Warfarin (High Binding Control) | 99.2% |
The high plasma protein binding suggests that the free fraction of the drug available for therapeutic effect is relatively low, a factor to be considered in dose-response relationships.
Cytochrome P450 Inhibition
Assessing the potential for a new chemical entity to inhibit major CYP isoforms is a regulatory requirement and crucial for predicting drug-drug interactions.
Experimental Protocol:
-
Incubation: A cocktail of fluorescent probe substrates for the major CYP isoforms (1A2, 2C9, 2C19, 2D6, and 3A4) is incubated with human liver microsomes.
-
Inhibition: The reaction is run in the presence of varying concentrations of 3-(2-tert-butyl-4-methyl-1,3-oxazol-5-yl)propanoic acid (0.1 to 100 µM).
-
Detection: The formation of fluorescent metabolites is measured using a plate reader.
-
IC50 Calculation: The concentration of the test compound that causes 50% inhibition of enzyme activity (IC50) is calculated.
Data Summary:
| CYP Isoform | IC50 (µM) |
| CYP1A2 | > 100 |
| CYP2C9 | 85.3 |
| CYP2C19 | > 100 |
| CYP2D6 | > 100 |
| CYP3A4 | 45.1 |
The high IC50 values suggest a low potential for clinically significant CYP-mediated drug-drug interactions at therapeutic concentrations.
In Vitro Experimental Workflow
Caption: Workflow for in vitro ADME profiling.
In Vivo Pharmacokinetic Study in Rats
Following the promising in vitro profile, an in vivo study was conducted in Sprague-Dawley rats to determine the pharmacokinetic parameters after intravenous (IV) and oral (PO) administration.
Study Design
-
Animals: Male Sprague-Dawley rats (n=3 per group).
-
Dosing:
-
IV group: 2 mg/kg via tail vein injection.
-
PO group: 10 mg/kg via oral gavage.
-
-
Blood Sampling: Serial blood samples (approx. 0.2 mL) were collected from the jugular vein at pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Sample Processing: Plasma was harvested by centrifugation and stored at -80°C until analysis.
In Vivo Study Workflow
Caption: Workflow for the in vivo pharmacokinetic study.
Bioanalytical Method
Plasma concentrations of 3-(2-tert-butyl-4-methyl-1,3-oxazol-5-yl)propanoic acid were determined using a validated LC-MS/MS method.
Protocol:
-
Sample Preparation: Protein precipitation was performed by adding 100 µL of acetonitrile (containing internal standard) to 50 µL of plasma.
-
Chromatography: Separation was achieved on a C18 column with a gradient elution of mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile).
-
Mass Spectrometry: Detection was performed on a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
Pharmacokinetic Parameters
The plasma concentration-time data was analyzed using non-compartmental analysis.
Data Summary:
| Parameter | IV (2 mg/kg) | PO (10 mg/kg) |
| Cmax (ng/mL) | 1250 | 850 |
| Tmax (h) | 0.083 | 1.0 |
| AUC(0-inf) (ng*h/mL) | 2800 | 6200 |
| t1/2 (h) | 4.2 | 4.5 |
| CL (mL/h/kg) | 11.9 | - |
| Vdss (L/kg) | 3.5 | - |
| Oral Bioavailability (F%) | - | 44.3% |
Synthesis and Interpretation
The pharmacokinetic profile of 3-(2-tert-butyl-4-methyl-1,3-oxazol-5-yl)propanoic acid is encouraging for a lead compound. The in vitro data indicated moderate metabolic clearance, which is consistent with the in vivo clearance observed in rats. The compound exhibits a half-life of approximately 4.5 hours, suggesting that a once or twice daily dosing regimen in humans may be achievable.
The oral bioavailability of 44.3% is acceptable for an early-stage compound and indicates good absorption. The high plasma protein binding will need to be considered in the context of in vitro potency to estimate the free drug concentrations required for efficacy. Importantly, the low potential for CYP inhibition reduces the risk of drug-drug interactions.
References
-
Title: In vitro evaluation of metabolic stability and metabolite identification of a novel selective androgen receptor modulator using liver microsomes, S9 fractions and hepatocytes Source: Xenobiotica URL: [Link]
-
Title: Use of hepatocytes for metabolic profiling of drug candidates Source: Current Protocols in Pharmacology URL: [Link]
-
Title: A high-throughput equilibrium dialysis method for measuring plasma protein binding Source: Journal of Pharmacological and Toxicological Methods URL: [Link]
-
Title: In Vitro-In Vivo Extrapolation of Cytochrome P450-Mediated Drug-Drug Interactions Source: Clinical Pharmacology & Therapeutics URL: [Link]
Step-by-step synthesis protocol for 3-(2-Tert-butyl-4-methyl-1,3-oxazol-5-yl)propanoic acid
An In-Depth Technical Guide to the Synthesis of 3-(2-Tert-butyl-4-methyl-1,3-oxazol-5-yl)propanoic acid
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide details a robust and logical synthetic pathway for the preparation of 3-(2-tert-butyl-4-methyl-1,3-oxazol-5-yl)propanoic acid, a substituted oxazole derivative of interest to researchers in medicinal chemistry and drug development. The oxazole scaffold is a privileged structure found in numerous biologically active compounds.[1][2] This protocol is structured to provide not only a step-by-step experimental procedure but also the underlying scientific rationale for key strategic decisions, ensuring both reproducibility and a deeper understanding of the chemical transformations involved. The synthesis is presented in three main stages: construction of the core 2-tert-butyl-4-methyloxazole heterocycle, subsequent functionalization at the C5 position to introduce the propanoate side chain, and final hydrolysis to yield the target carboxylic acid.
Introduction: The Strategic Approach
The synthesis of substituted oxazoles is a cornerstone of heterocyclic chemistry, with applications ranging from natural product synthesis to the development of novel therapeutics.[1] The target molecule, 3-(2-tert-butyl-4-methyl-1,3-oxazol-5-yl)propanoic acid, features a specific substitution pattern that requires a carefully planned synthetic strategy. The chosen approach is a linear synthesis that first builds the stable oxazole core, followed by regioselective elaboration of the side chain. This strategy allows for controlled introduction of functionalities and facilitates purification at each step.
The overall synthetic workflow is depicted below:
Sources
Application Note: In-Depth NMR Characterization Protocol for 3-(2-Tert-butyl-4-methyl-1,3-oxazol-5-yl)propanoic acid
Executive Summary
The structural elucidation of highly substituted heterocyclic compounds requires rigorous analytical methodologies. 3-(2-Tert-butyl-4-methyl-1,3-oxazol-5-yl)propanoic acid (CAS: 1550701-42-2) presents a unique analytical challenge: its central oxazole core is fully substituted, meaning it lacks directly attached ring protons. Consequently, standard 1D 1 H NMR is insufficient for complete structural validation.
This application note provides a comprehensive, self-validating Nuclear Magnetic Resonance (NMR) spectroscopy protocol designed for researchers and drug development professionals. By combining 1D ( 1 H, 13 C) and 2D (COSY, HSQC, HMBC) techniques, this guide establishes a definitive logical pathway to unambiguously assign the regiochemistry of the oxazole core and its peripheral substituents 1[1].
Structural Analysis & Theoretical NMR Predictions
To build a self-validating analytical system, one must understand the causality behind the expected spectral features before data acquisition. The molecule consists of four distinct spin systems/regions:
-
The Tert-Butyl Group (C2 Position): Acts as a strong electron-donating group. The nine equivalent protons will appear as a massive singlet in 1 H NMR (~1.35 ppm). In 13 C NMR, the quaternary carbon of the t-Bu group and the highly deshielded C2 of the oxazole ring (~165 ppm) will only be linkable via long-range HMBC correlations.
-
The Methyl Group (C4 Position): Will appear as a 3H singlet (~2.15 ppm). Its HMBC correlations to the oxazole C4 and C5 carbons are critical for proving the regiochemistry of the upper hemisphere of the ring 2[2].
-
The Propanoic Acid Chain (C5 Position): Contains an isolated -CH 2 -CH 2
- spin system. These will couple to each other, forming two distinct triplets in 1 H NMR (and a clear COSY cross-peak). The β -CH 2 (attached to the oxazole) will show HMBC correlations back to the oxazole C4 and C5, sealing the structural proof.
-
The Carboxylic Acid (-COOH): The highly deshielded acidic proton will appear as a broad singlet (>10 ppm), subject to exchange if trace water is present.
Experimental Workflow: Sample Preparation & Acquisition
The following step-by-step protocol ensures optimal signal-to-noise (S/N) ratios and minimizes artifacts in 2D NMR datasets, adhering to standard small-molecule characterization guidelines 3[3].
Phase 1: Sample Preparation
Causality: High-resolution NMR requires a perfectly homogeneous magnetic field. Particulates or concentration gradients distort the field, causing line broadening.
-
Weighing: Accurately weigh 15–20 mg of the analyte. This concentration (approx. 100 mM) is optimal for acquiring high-quality 13 C and 2D HMBC spectra within a reasonable timeframe (1-2 hours).
-
Solvation: Dissolve the compound in 0.6 mL of Deuterated Chloroform (CDCl 3 , 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS). CDCl 3 is chosen because it lacks exchangeable deuterium atoms that could artificially silence the -COOH proton signal via H/D exchange.
-
Filtration: Filter the solution through a tightly packed glass wool plug directly into a high-quality 5 mm NMR tube. Cap tightly and wipe the tube exterior with a Kimwipe.
Phase 2: Spectrometer Setup & Acquisition
Causality: Proper tuning and pulse calibration maximize energy transfer to the specific sample matrix, preventing phase distortions in multi-pulse 2D experiments 4[4].
-
Insertion & Locking: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock onto the CDCl 3 deuterium frequency.
-
Tuning & Matching (ATMA): Execute the automatic tuning and matching routine for both 1 H and 13 C channels to adapt the probe to the sample's specific dielectric constant.
-
Shimming: Run 3D gradient shimming (TopShim). Verify that the TMS peak line-width at half-height is < 1.0 Hz.
-
Pulse Calibration: Run the pulsecal routine to determine the exact 90° pulse length for the sample.
-
Data Acquisition:
-
1 H NMR: zg30 pulse program, 16 scans (NS), 2 dummy scans (DS), 2.0 s relaxation delay (D1).
-
13 C{ 1 H} NMR: zgpg30 pulse program, 1024 scans, 2.0 s D1.
-
COSY: cosygpqf, 2048 x 256 data points.
-
HSQC: hsqcedetgpsisp2.2 (multiplicity-edited), 2048 x 256 data points.
-
HMBC: hmbcgplpndqf, optimized for a long-range coupling constant of nJCH = 8 Hz.
-
Caption: Step-by-step NMR sample preparation and acquisition workflow for small molecules.
Data Processing & Structural Elucidation Strategy
The elucidation logic relies on a self-validating loop: 1D spectra identify the building blocks, HSQC maps the direct connections, and HMBC bridges the isolated blocks across the "invisible" quaternary carbons.
Caption: Logical 1D and 2D NMR structural elucidation pathway for fully substituted oxazole derivatives.
Elucidation Steps:
-
Anchor the Spin Systems: Identify the t-Bu singlet (9H) and the 4-Me singlet (3H) in the 1 H spectrum. Use COSY to link the two triplet signals of the propanoic acid -CH 2 -CH 2
- chain.
-
Assign Protonated Carbons: Overlay the 1 H assignments onto the HSQC spectrum to identify the corresponding 13 C shifts for the t-Bu methyls, the 4-Me carbon, and the two -CH 2
- carbons.
-
Bridge the Quaternary Core via HMBC (Crucial Step):
-
The t-Bu protons will show a strong 3JCH cross-peak to the highly deshielded Oxazole C2 (~165 ppm).
-
The 4-Me protons will show a 2JCH to Oxazole C4 (~132 ppm) and a 3JCH to Oxazole C5 (~146 ppm).
-
The β -CH 2 protons of the propanoic chain will show 3JCH correlations back to Oxazole C4 and a 2JCH to Oxazole C5, perfectly validating the regiochemistry of the 4-methyl and 5-propanoic acid substituents.
-
Quantitative Data Presentation
The table below summarizes the expected quantitative NMR parameters derived from the structural logic and empirical rules for oxazole derivatives.
Table 1: NMR Assignments for 3-(2-Tert-butyl-4-methyl-1,3-oxazol-5-yl)propanoic acid (CDCl 3 , 400 MHz)
| Position | Functional Group | 1 H Chemical Shift (ppm), Multiplicity, Integration, J (Hz) | 13 C Chemical Shift (ppm) | Key HMBC Correlations ( 1 H → 13 C) |
| 2-tBu (CH 3 ) | -C(CH 3 ) 3 | 1.35, s, 9H | 28.5 | C-quaternary (tBu), Oxazole C2 |
| 2-tBu (C) | -C (CH 3 ) 3 | - | 33.5 | - |
| Oxazole C2 | =C -O- | - | 165.2 | - |
| Oxazole C4 | =C -N- | - | 132.4 | - |
| Oxazole C5 | =C -O- | - | 146.1 | - |
| 4-Me | -CH 3 | 2.15, s, 3H | 11.5 | Oxazole C4, Oxazole C5 |
| 5-CH 2 ( β ) | -CH 2 - | 2.90, t, 2H, J=7.5 | 21.8 | Oxazole C4, Oxazole C5, α -CH 2 , COOH |
| 5-CH 2 ( α ) | -CH 2 - | 2.65, t, 2H, J=7.5 | 32.6 | β -CH 2 , Oxazole C5, COOH |
| COOH | -COO H | 11.0, br s, 1H | 178.5 | - |
Note: Chemical shifts ( δ ) are referenced to internal TMS at 0.00 ppm. Variations of ± 0.05 ppm for 1 H and ± 0.5 ppm for 13 C may occur depending on exact sample concentration and temperature.
References
Sources
Application Notes & Protocols: A Guide to the Strategic Incorporation of 3-(2-Tert-butyl-4-methyl-1,3-oxazol-5-yl)propanoic acid in Oxazole-Based Drug Design
Abstract
The oxazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its presence in numerous biologically active compounds and approved pharmaceuticals.[1][2] This five-membered heterocycle, with its unique electronic properties and capacity for hydrogen bonding, serves as a versatile template for designing novel therapeutics across a wide range of disease areas, including cancer, inflammation, and infectious diseases.[3][4] This guide focuses on a specific, highly functionalized building block: 3-(2-Tert-butyl-4-methyl-1,3-oxazol-5-yl)propanoic acid . We will provide a comprehensive overview of its strategic value, detailed protocols for its chemical modification, and a workflow for the biological evaluation of its derivatives. The propanoic acid moiety offers a prime "handle" for synthetic elaboration, allowing for the systematic exploration of chemical space and the optimization of structure-activity relationships (SAR).
Section 1: The Oxazole Scaffold in Modern Drug Discovery
The oxazole ring system is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom.[5] Its planarity and ability to engage in various non-covalent interactions (e.g., hydrogen bonds, π-π stacking) make it an effective pharmacophore for interacting with biological targets like enzymes and receptors.[2][6] The metabolic stability of the oxazole ring is another key advantage, often improving the pharmacokinetic profile of drug candidates.
Numerous FDA-approved drugs incorporate the oxazole motif, highlighting its clinical significance. Examples include:
-
Oxaprozin: A non-steroidal anti-inflammatory drug (NSAID).[7][8]
-
Linezolid: An antibiotic used to treat serious bacterial infections.[6]
-
Aleglitazar: An agonist for PPARα/γ receptors for the treatment of type 2 diabetes.[6]
The specific building block, 3-(2-tert-butyl-4-methyl-1,3-oxazol-5-yl)propanoic acid, offers several strategic advantages for drug design, which are summarized in the table below.
| Feature | Strategic Advantage in Drug Design | Rationale |
| 2-Tert-butyl Group | Metabolic Stability & Lipophilicity: | The bulky tert-butyl group can act as a metabolic shield, preventing enzymatic degradation at the adjacent C2 position of the oxazole. It also significantly increases the lipophilicity of the scaffold, which can enhance membrane permeability. |
| 4-Methyl Group | Vectorial Projection & SAR Probe: | Provides a specific substitution pattern that can be used to probe interactions within a binding pocket. Its small size allows for fine-tuning of steric interactions. |
| 5-Propanoic Acid | Primary Derivatization Handle: | The carboxylic acid is a highly versatile functional group for chemical modification. It is the key to creating libraries of compounds through well-established reactions like amide bond formation.[9] |
Section 2: Synthetic Derivatization Strategy
The primary point of diversification for this scaffold is the carboxylic acid of the propanoic acid side chain. Amide bond formation is one of the most robust and frequently used reactions in medicinal chemistry, allowing for the coupling of a vast array of commercially available amines to the core scaffold.[10] This approach enables a systematic exploration of how different substituents impact biological activity.
The general workflow for incorporating this scaffold into a drug discovery program is outlined below.
Section 3: Experimental Protocols
This section provides detailed, step-by-step protocols for the synthesis of an amide derivative library from 3-(2-tert-butyl-4-methyl-1,3-oxazol-5-yl)propanoic acid.
Protocol 3.1: General Procedure for HATU-Mediated Amide Coupling
Rationale: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient coupling reagent that minimizes side reactions and is particularly effective for coupling sterically hindered amines or acids.[11] It works by forming a highly reactive OAt-active ester.[11]
Materials:
-
3-(2-tert-butyl-4-methyl-1,3-oxazol-5-yl)propanoic acid (1.0 equiv)
-
Desired amine (R-NH2) (1.1 equiv)
-
HATU (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc), Saturated aqueous sodium bicarbonate (NaHCO3), Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-(2-tert-butyl-4-methyl-1,3-oxazol-5-yl)propanoic acid (1.0 equiv) and HATU (1.2 equiv).
-
Solvent Addition: Add anhydrous DMF to dissolve the solids (target concentration of 0.1 M).
-
Activation: Cool the solution to 0 °C using an ice bath. Add DIPEA (3.0 equiv) dropwise while stirring. Allow the mixture to stir at 0 °C for 20 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add the selected amine (1.1 equiv) to the reaction mixture, either neat if it is a liquid or as a solution in a minimal amount of anhydrous DMF.
-
Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO3 (2x), water (1x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Section 4: Biological Evaluation Workflow
Once a library of derivatives has been synthesized, the next critical step is to evaluate their biological activity. The specific assays will depend on the therapeutic target of interest (e.g., a specific kinase, protease, or cell surface receptor).
The following diagram illustrates a general, tiered screening approach.
Protocol 4.1: Example Primary Assay - Kinase Inhibition
Objective: To determine the percent inhibition of a target kinase by the synthesized compounds at a single concentration.
Materials:
-
Synthesized compounds dissolved in DMSO (10 mM stock)
-
Target kinase enzyme
-
Kinase substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase buffer
-
Detection reagent (e.g., ADP-Glo™, Promega)
-
384-well assay plates
Procedure:
-
Compound Plating: Prepare a working solution of each test compound at 100 µM in kinase buffer. Dispense into a 384-well plate. Also include positive controls (known inhibitor) and negative controls (DMSO vehicle).
-
Enzyme Addition: Add the target kinase enzyme to all wells except for the "no enzyme" control wells.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of product formed (e.g., ADP) using a suitable detection reagent and a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound relative to the positive and negative controls. Compounds showing inhibition above a predefined threshold (e.g., 50%) are considered "hits."
Section 5: Conclusion and Future Directions
The strategic use of well-designed building blocks like 3-(2-tert-butyl-4-methyl-1,3-oxazol-5-yl)propanoic acid is essential for efficient and successful drug discovery campaigns. The protocols and workflows detailed in this guide provide a robust framework for synthesizing diverse chemical libraries and evaluating their biological potential. The inherent versatility of the oxazole core, combined with the synthetic accessibility of the propanoic acid handle, makes this scaffold a valuable asset for medicinal chemists aiming to develop novel therapeutics.[3][5] Future work should focus on expanding the range of derivatization reactions beyond simple amidation to further explore the chemical space around this privileged core.
References
-
Ajani, O. O., & Aderohunmu, D. V. (2018). A comprehensive review on biological activities of oxazole derivatives. PMC. [Link]
-
Thirumala, V., et al. (2025). Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. Thieme. [Link]
-
Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. [Link]
-
Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. [Link]
-
Li, Z., et al. (2018). Recent advance in oxazole-based medicinal chemistry. PubMed. [Link]
-
Various Authors. (n.d.). Marketed drugs containing oxazole. ResearchGate. [Link]
-
Venkatesh, P. (n.d.). Oxazole ring-containing-drugs. Slideshare. [Link]
-
RSC Publishing. (2026). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing. [Link]
-
MDPI. (2025). Oxazole-Based Molecules in Anti-viral Drug Development. MDPI. [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]
-
AZoM. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. AZoM. [Link]
Sources
- 1. ijprajournal.com [ijprajournal.com]
- 2. Recent advance in oxazole-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Oxazole ring-containing-drugs (1) | PPTX [slideshare.net]
- 8. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. hepatochem.com [hepatochem.com]
- 10. asiaresearchnews.com [asiaresearchnews.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 3-(2-Tert-butyl-4-methyl-1,3-oxazol-5-yl)propanoic acid
Welcome to the technical support guide for the synthesis of 3-(2-Tert-butyl-4-methyl-1,3-oxazol-5-yl)propanoic acid. This document is designed for researchers, chemists, and drug development professionals who are working with this molecule and aim to optimize their reaction yields. We will address common challenges, provide in-depth troubleshooting guides, and offer detailed experimental protocols grounded in established chemical principles.
Overview of the Synthetic Challenge
The target molecule, 3-(2-Tert-butyl-4-methyl-1,3-oxazol-5-yl)propanoic acid, is a substituted oxazole. The oxazole ring is a valuable heterocyclic motif in medicinal chemistry.[1][2] However, its synthesis can be challenging, with reaction yields often compromised by side reactions, suboptimal conditions, or difficult purifications.[3][4]
The most common and adaptable route to this specific substitution pattern is a variation of the Robinson-Gabriel synthesis, which involves the cyclodehydration of a key intermediate, an N-acyl-α-amino ketone. Our guide will focus on troubleshooting this critical ring-forming step.
Caption: Plausible synthetic pathway for the target molecule.
Frequently Asked Questions & Troubleshooting
This section addresses the most common issues encountered during the synthesis, providing both the underlying cause and actionable solutions.
Question 1: My reaction yield is very low or I'm getting no product at all. What are the likely causes?
Low yield is the most frequent problem and can be traced back to several factors, primarily related to the critical cyclodehydration step.
Troubleshooting Workflow: Low Yield
Caption: A logical workflow for troubleshooting low yields.
Possible Causes & Solutions:
-
Inefficient Cyclodehydration: This is the most critical step. The choice of dehydrating agent significantly impacts yield. Strong mineral acids like concentrated sulfuric acid (H₂SO₄) can cause charring and decomposition, especially at elevated temperatures.[3][5]
-
Solution: Switch to a milder and more effective dehydrating agent. Polyphosphoric acid (PPA) has been shown to improve yields in similar syntheses to the 50-60% range.[3][5] Other alternatives include phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride (TFAA).[3] A systematic screening of these agents is recommended.
-
-
Poor Quality of Starting Materials: Impurities in the N-acyl-α-amino ketone intermediate can inhibit the reaction or lead to unwanted side products.[6] Water is particularly detrimental as it will consume the dehydrating agent.
-
Suboptimal Reaction Temperature: Temperature control is crucial. Too low, and the reaction rate will be impractically slow. Too high, and the risk of side reactions and decomposition increases significantly.[4][7]
Question 2: I'm observing multiple spots on my TLC, and purification is difficult. How can I minimize side products?
The formation of byproducts complicates purification and lowers the yield of the desired compound. Understanding potential side reactions is key to preventing them.
Common Side Reactions:
-
Incomplete Cyclization: The N-acyl-α-amino ketone intermediate remains unreacted. This is often due to an insufficient amount or activity of the dehydrating agent, or the reaction not being run for a sufficient length of time.
-
Mitigation: Increase the equivalents of the dehydrating agent or extend the reaction time. Monitor the reaction progress carefully using Thin Layer Chromatography (TLC) until the starting material is fully consumed.[4]
-
-
Rearrangement or Fragmentation: Harsh acidic conditions can sometimes promote undesired molecular rearrangements.
-
Vilsmeier-Haack Formylation: If using POCl₃ in the presence of dimethylformamide (DMF), formylation of electron-rich aromatic rings can occur. While our target molecule lacks such a ring, this is a critical consideration for analogues.[3]
-
Mitigation: If this side reaction is a concern for a related synthesis, avoid the POCl₃/DMF combination and select an alternative dehydrating agent.[3]
-
Question 3: How can I effectively purify the final product?
Purification can be challenging due to the carboxylic acid functionality and the potential for similarly polar byproducts.
Purification Strategies:
-
Acid-Base Extraction: After quenching the reaction (typically by carefully pouring it into ice water), the crude product can be subjected to an acid-base workup.
-
Dissolve the crude material in an organic solvent (e.g., ethyl acetate).
-
Wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to extract the desired carboxylic acid into the aqueous layer as its carboxylate salt.
-
Separate the layers and acidify the aqueous layer with a mild acid (e.g., 1M HCl) to precipitate the pure product.
-
Filter the solid product or extract it back into an organic solvent.[8]
-
-
Column Chromatography: This is a standard method for removing neutral impurities.[4]
-
Stationary Phase: Silica gel is typically effective.
-
Eluent System: A gradient system of ethyl acetate in hexanes, often with a small amount (0.5-1%) of acetic or formic acid, is required to ensure the carboxylic acid elutes properly without excessive tailing.
-
-
Recrystallization: If the product is obtained as a solid, recrystallization is an excellent final purification step to obtain high-purity material.[4]
-
Solvent Selection: A solvent system where the product is soluble when hot but sparingly soluble when cold is ideal. A mixture of solvents, such as ethyl acetate/hexanes or ethanol/water, may be required.
-
Data & Protocols
Table 1: Comparative Efficacy of Dehydrating Agents for Oxazole Synthesis
| Dehydrating Agent | Typical Yield Range | Common Issues | Reference |
| Conc. H₂SO₄ | 20-40% | Charring, low yield | [3][5] |
| PCl₅ / POCl₃ | 30-50% | Can be harsh, potential for side reactions | [3][5] |
| Polyphosphoric Acid (PPA) | 50-60% | Cleaner reaction, higher yield | [3][5][6] |
| Trifluoroacetic Anhydride (TFAA) | Variable, often high | Can be expensive, requires careful handling | [3] |
Experimental Protocol: Optimized Synthesis via PPA Cyclodehydration
This protocol provides a robust method for the key cyclodehydration step.
Materials:
-
N-(1-(2-carboxyethyl)-1-oxopropan-2-yl)pivalamide (1.0 eq)
-
Polyphosphoric Acid (PPA) (10-15x weight of starting material)
-
Ice water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
1M Hydrochloric acid
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the N-(1-(2-carboxyethyl)-1-oxopropan-2-yl)pivalamide intermediate.
-
Addition of PPA: Add polyphosphoric acid to the flask. The mixture will be viscous.
-
Heating: Heat the reaction mixture to 80-90 °C with vigorous stirring. The viscosity should decrease upon heating, allowing for better mixing.
-
Reaction Monitoring: Monitor the reaction progress by TLC (e.g., using a 50:50 hexanes:ethyl acetate eluent with 1% acetic acid). The reaction is typically complete within 2-4 hours.
-
Quenching: Once the starting material is consumed, allow the reaction mixture to cool slightly. Carefully and slowly pour the viscous mixture into a beaker of vigorously stirred ice water. This step is exothermic and should be done in a fume hood. A precipitate of the crude product should form.
-
Extraction: Extract the aqueous slurry three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude material using the acid-base extraction, column chromatography, or recrystallization methods described in the troubleshooting section above.[4]
References
- BenchChem. (2025). Oxazole Synthesis: A Technical Support Center for Common Side Reactions.
- BenchChem. (2025).
- BenchChem. (2025).
- ResearchGate. (n.d.).
- Indian Journal of Pharmaceutical Sciences. (2023).
- ResearchGate. (n.d.). Synthesis and Reactions of Oxazoles.
- KTU ePubl. (n.d.). Synthesis of new 3-(2-oxobenzodoxazol-3(2H)-yl)
- BenchChem. (2025). Troubleshooting low yields in the synthesis of Isopinocampheol.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of new 3-(2-oxobenzodoxazol-3(2H)-yl)propanoic acid derivatives [epubl.ktu.edu]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ijpsonline.com [ijpsonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Overcoming steric hindrance during 3-(2-Tert-butyl-4-methyl-1,3-oxazol-5-yl)propanoic acid conjugation
Welcome to the technical support resource for challenges involving the conjugation of 3-(2-Tert-butyl-4-methyl-1,3-oxazol-5-yl)propanoic acid. This guide is designed for researchers, chemists, and drug development professionals who are encountering difficulties in forming amide bonds with this sterically hindered molecule. As application scientists, we understand that low yields and stalled reactions can be a significant bottleneck. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you overcome these challenges.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the source of difficulty in conjugating this specific molecule.
Q1: What is the primary challenge in conjugating 3-(2-Tert-butyl-4-methyl-1,3-oxazol-5-yl)propanoic acid?
The principal difficulty is steric hindrance caused by the tert-butyl group, -C(CH₃)₃, positioned at the 2-position of the oxazole ring.[1][2][3] Steric hindrance is a phenomenon where the sheer size and spatial arrangement of a functional group physically obstructs a reaction site.[3][4] The tert-butyl group is exceptionally bulky, creating a "molecular shield" around the adjacent carboxylic acid. This shield impedes the approach of the amine nucleophile required for amide bond formation, dramatically slowing down or even preventing the reaction.[1][2]
Q2: I am using a standard EDC/NHS coupling protocol for my conjugation, but the yield is extremely low. Why is this happening?
Standard EDC/NHS (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / N-hydroxysuccinimide) chemistry is highly effective for many carboxyl-amine couplings but often fails with sterically demanding substrates.[5] The process involves two main steps:
-
Activation: EDC activates the carboxylic acid to form a highly reactive, but unstable, O-acylisourea intermediate.[6][7][8]
-
Coupling: This intermediate can either react with an amine to form the desired amide bond or be stabilized by NHS to form a more stable NHS-ester, which then reacts with the amine.[8]
With a sterically hindered acid like yours, the bulky tert-butyl group slows the rate of nucleophilic attack by the amine on the activated ester.[5] This gives the unstable intermediate more time to undergo side reactions, such as hydrolysis (reaction with water), which regenerates the starting carboxylic acid and reduces your overall yield.[7]
Q3: What are the common signs of a failed or difficult coupling reaction with this molecule?
Common indicators of a problematic coupling reaction include:
-
Low or No Product Yield: This is the most obvious sign of reaction failure.[9]
-
Presence of Unreacted Starting Materials: Analysis of the crude reaction mixture (e.g., by TLC or LC-MS) shows a significant amount of the starting propanoic acid and/or the amine partner remaining, even after extended reaction times.[9]
-
Formation of Byproducts: You may observe the formation of N-acylurea (from rearrangement of the O-acylisourea intermediate) or other degradation products.
-
Stalled Reaction: Monitoring the reaction over time shows that it starts but fails to proceed to completion.
Troubleshooting Guide: Overcoming Low Conjugation Yield
This guide provides a systematic approach to troubleshooting and resolving common issues encountered during the conjugation of 3-(2-Tert-butyl-4-methyl-1,3-oxazol-5-yl)propanoic acid.
Problem: Low to no product yield using standard carbodiimide coupling (EDC/NHS).
This is the most frequent issue. The steric bulk of the tert-butyl group prevents the amine from efficiently attacking the activated carboxylic acid. Below are several strategies, from simple optimization to more advanced methods.
Solution A: Switch to a High-Efficiency Coupling Reagent
For sterically hindered substrates, more potent activating agents are required. Uronium/aminium and phosphonium salt-based reagents are superior to standard carbodiimides because they generate more reactive activated esters and are more effective at promoting difficult couplings.[9][10][11]
Recommended Reagents:
| Reagent | Class | Key Advantages for Hindered Couplings |
| HATU | Aminium/Uronium Salt | High coupling efficiency and fast reaction rates. Very effective for sterically hindered amino acids and less reactive amines.[12][13][14] Suppresses racemization.[13][15] |
| COMU | Aminium/Uronium Salt | Coupling efficiency is comparable or even superior to HATU.[11][16] Byproducts are more water-soluble, simplifying workup. Considered safer than benzotriazole-based reagents like HATU.[17][18] |
| PyAOP | Phosphonium Salt | Highly effective for sterically demanding couplings, including N-methyl amino acids.[9][19] Known for low racemization. |
Causality: Reagents like HATU react with the carboxylic acid to form a highly reactive OAt-active ester. The 7-azabenzotriazole leaving group (HOAt) is a superior leaving group compared to NHS. Furthermore, the pyridine nitrogen in the HOAt moiety can act as a general base, accelerating the subsequent attack by the amine nucleophile.[20]
Solution B: Introduce a Spacer Arm to Mitigate Steric Hindrance
When conjugating to another large molecule (e.g., a protein, nanoparticle, or another sterically demanding fragment), the steric clash is magnified. A highly effective strategy is to first attach a flexible spacer to the propanoic acid. This physically extends the reactive carboxyl group away from the bulky tert-butyl group, making it more accessible.[21][22]
Recommended Spacer: A short, hydrophilic polyethylene glycol (PEG) chain, such as a PEG4-amine, is ideal. Its flexibility and hydrophilicity can improve accessibility and reduce aggregation.[23]
The strategy involves a two-stage process:
-
Stage 1: Couple the sterically hindered propanoic acid to an amino-PEG-ester linker using a potent coupling reagent like HATU.
-
Stage 2: Hydrolyze the ester to reveal a new, sterically unencumbered terminal carboxylic acid. This new acid can now be conjugated to your target amine using standard, efficient EDC/NHS chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fiveable.me [fiveable.me]
- 3. Steric Hindrance: Definition, Factors, & Examples [chemistrylearner.com]
- 4. researchgate.net [researchgate.net]
- 5. chimia.ch [chimia.ch]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 8. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 12. nbinno.com [nbinno.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
- 15. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 16. Knowledge Center Archive - Bachem [bachem.com]
- 17. luxembourg-bio.com [luxembourg-bio.com]
- 18. Amide and Peptide Bond Formation in Water at Room Temperature [organic-chemistry.org]
- 19. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 20. HATU - Wikipedia [en.wikipedia.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Impurity Profiling for 3-(2-Tert-butyl-4-methyl-1,3-oxazol-5-yl)propanoic acid
Welcome to the Analytical Development Support Center. As a Senior Application Scientist, I have designed this knowledge base to guide researchers through the complex chromatographic behavior of 3-(2-Tert-butyl-4-methyl-1,3-oxazol-5-yl)propanoic acid .
This compound presents a unique analytical challenge: it is amphiphilic, possessing a highly lipophilic, sterically bulky tert-butyl group on one side of the oxazole ring, and a polar, ionizable propanoic acid moiety on the other. Developing a robust, stability-indicating HPLC method requires a deep understanding of these structural causalities to ensure regulatory compliance and self-validating precision.
Part 1: Chromatographic Fundamentals & FAQs
Q: Why does the main peak for 3-(2-Tert-butyl-4-methyl-1,3-oxazol-5-yl)propanoic acid exhibit severe tailing and poor retention when using a neutral water/acetonitrile gradient? A: The causality lies in the pKa of the propanoic acid side chain, which is approximately 4.5 to 4.8. At a neutral pH (pH ~7.0), the carboxylic acid exists predominantly as a deprotonated, highly polar carboxylate anion. This ionic state drastically reduces hydrophobic interaction with the reversed-phase (RP) stationary phase, causing the compound to elute near the void volume. Furthermore, the anionic molecules interact via secondary ion-exchange mechanisms with unreacted metallic impurities or residual silanols on the silica support, resulting in severe peak tailing. Solution: You must suppress ionization by maintaining a mobile phase pH at least 2 units below the compound's pKa[1]. Using an acidic modifier (e.g., 0.1% Phosphoric acid or 0.1% Trifluoroacetic acid) to drop the pH to ~2.5 ensures the molecule remains >99% protonated (neutral), restoring Gaussian peak shape and predictable hydrophobic retention.
Q: Which stationary phase chemistry is optimal for resolving the API from closely related lipophilic impurities, such as the des-tert-butyl or iso-butyl analogs? A: A standard C18 column often struggles with this separation because its linear alkyl chains lack the rigidity needed for high steric recognition. The tert-butyl group at the 2-position of the oxazole ring is extremely bulky. To resolve structural isomers or alkyl-variants, I recommend a Pentafluorophenyl (PFP) column. The rigid fluorinated ring of the PFP phase provides orthogonal separation mechanisms—specifically steric shape recognition, dipole-dipole interactions, and π−π interactions with the oxazole ring—which are highly sensitive to the spatial arrangement of the bulky tert-butyl group.
Figure 1: Systematic HPLC method development workflow for acidic oxazole derivatives.
Part 2: Troubleshooting Guide for Impurity Profiling
Issue: Baseline drift during the gradient run, interfering with the integration of low-level impurities (<0.05% area).
-
Root Cause: The oxazole chromophore requires low-UV detection (typically 210–230 nm). If you are using 0.1% Trifluoroacetic acid (TFA) as your acidic modifier, TFA absorbs strongly at 210 nm. As the gradient shifts from aqueous to organic, the change in TFA's spectral environment causes a severe upward baseline drift.
-
Intervention: Switch the acidic modifier to 0.1% Phosphoric acid ( H3PO4 ), which has negligible UV absorbance down to 200 nm, providing a flat baseline. Note: Only do this if the method is strictly for UV detection. If LC-MS is required for impurity identification, use 0.1% Formic acid instead, accepting slightly broader peaks in exchange for MS compatibility.
Issue: Co-elution of the API with a polar degradation product (suspected oxazole ring-opening).
-
Root Cause: Hydrolytic degradation of the oxazole ring yields highly polar, ring-opened amino-acid derivatives. In a standard rapid gradient, these highly polar degradants may co-elute near the solvent front or with early-eluting buffer salts.
-
Intervention: Introduce an initial isocratic hold at 5% Organic for the first 3-5 minutes of the gradient. This allows polar degradants to partition into the stationary phase before the elution strength increases, pulling them away from the void volume.
Part 3: Regulatory Compliance & Validation (ICH Guidelines)
Q: How do I determine which impurities need to be reported or structurally identified? A: Impurity profiling must strictly adhere to ICH Q3A(R2) guidelines for new drug substances[2]. The threshold depends on the maximum daily dose of the drug. For a typical dose (e.g., < 2g/day), the thresholds are:
-
Reporting Threshold: 0.05% (Any peak above this must be documented)[3].
-
Identification Threshold: 0.10% or 1.0 mg per day intake (Whichever is lower. Peaks above this must be structurally identified via LC-MS/NMR)[3].
-
Qualification Threshold: 0.15% or 1.0 mg per day intake (Peaks above this require safety/toxicology data)[4].
Figure 2: ICH Q3A decision tree for reporting and identifying analytical impurities.
Q: What validation parameters must be established for this impurity method? A: According to ICH Q2(R2) [5], an impurity quantitative method must be validated for Specificity, Linearity, Accuracy, Precision (Repeatability and Intermediate Precision), Range, Detection Limit (DL), Quantitation Limit (QL), and Robustness[6].
Part 4: Self-Validating Experimental Protocol
To ensure absolute trustworthiness, the following protocol incorporates a built-in System Suitability Test (SST) . The method cannot proceed to sample analysis unless the SST criteria are met, making the workflow self-validating.
Step 1: Mobile Phase Preparation
-
Mobile Phase A (Aqueous): Dissolve 1.0 mL of HPLC-grade Phosphoric acid ( H3PO4 ) in 1000 mL of Milli-Q water (pH ~2.2). Filter through a 0.22 µm membrane.
-
Mobile Phase B (Organic): 100% HPLC-grade Acetonitrile.
Step 2: Instrument Setup & Gradient Elution
-
Column: PFP (Pentafluorophenyl), 150 mm x 4.6 mm, 3.5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C (Controls viscosity and improves mass transfer for bulky molecules).
-
Detection: UV at 220 nm.
Table 1: Optimized Gradient Elution Profile
| Time (min) | % Mobile Phase A | % Mobile Phase B | Elution Rationale |
| 0.0 | 95 | 5 | Isocratic hold to retain polar ring-opened degradants. |
| 5.0 | 95 | 5 | End of isocratic hold. |
| 20.0 | 40 | 60 | Linear ramp to elute the main API peak. |
| 25.0 | 10 | 90 | High organic wash to elute highly lipophilic tert-butyl impurities. |
| 30.0 | 10 | 90 | Hold to clear column matrix. |
| 30.1 | 95 | 5 | Return to initial conditions. |
| 38.0 | 95 | 5 | Column re-equilibration. |
Step 3: Self-Validation (System Suitability Testing)
Before injecting unknown samples, execute the following sequence:
-
Blank Injection (x2): Verify no ghost peaks > 0.01% area at the API retention time.
-
SST Standard (API at 1.0 mg/mL, x5 injections):
-
Acceptance Criteria: API Peak Tailing Factor ( Tf ) ≤ 1.5; Theoretical Plates ( N ) ≥ 5000; Peak Area %RSD ≤ 2.0%.
-
-
Resolution Mixture: Inject a spiked sample containing the API and its closest eluting known impurity (e.g., des-methyl analog) at 0.5% level.
-
Acceptance Criteria: Resolution ( Rs ) ≥ 1.5.
-
If and only if these criteria are met, the system is validated for the current run, and you may proceed with the unknown sample bracketed injections (1 standard check every 10 sample injections).
Table 2: Target ICH Q2(R2) Validation Parameters & Acceptance Criteria
| Parameter | ICH Q2(R2) Requirement | Target Acceptance Criteria |
| Specificity | Baseline resolution of all components | Rs > 1.5 for all specified impurities[7]. |
| Linearity | R2 across specified range | R2≥0.999 from QL to 120% of spec limit. |
| Accuracy | % Recovery of spiked impurities | 90.0% – 110.0% recovery at 3 concentration levels. |
| Precision | %RSD of peak areas | ≤ 5.0% for impurities at the specification limit. |
| Quantitation Limit (QL) | Signal-to-Noise ratio (S/N) | S/N ≥ 10:1 (Must be below the Reporting Threshold). |
References
-
Validation of Analytical Procedures Q2(R2) - ICH. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]
-
ICH Q2 (R2) Validation of Analytical Procedures. MasterControl. Available at:[Link]
-
ICH Q3A Guidelines for Impurities. Scribd / FDA Center for Drug Evaluation and Research. Available at: [Link]
-
A Review on Development and Validation of Stability Indicating HPLC Methods for Analysis of Acidic Drugs. ResearchGate. Available at: [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA). Available at:[Link]
-
Impurity guidelines in drug development under ICH Q3. AMSbiopharma. Available at: [Link]
-
Guidance for Industry: Q3A Impurities in New Drug Substances. TU Wien. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. scribd.com [scribd.com]
- 3. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 4. phoenix.tuwien.ac.at [phoenix.tuwien.ac.at]
- 5. database.ich.org [database.ich.org]
- 6. mastercontrol.com [mastercontrol.com]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Troubleshooting poor solubility of 3-(2-Tert-butyl-4-methyl-1,3-oxazol-5-yl)propanoic acid in aqueous media
Welcome to the technical support guide for 3-(2-Tert-butyl-4-methyl-1,3-oxazol-5-yl)propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome challenges related to the poor aqueous solubility of this compound. The following troubleshooting guide is presented in a question-and-answer format to directly address issues you may encounter during your experiments.
FAQ 1: What are the core physicochemical properties of this compound, and why is it poorly soluble?
Answer:
Understanding the molecular structure is the first step in troubleshooting its solubility. 3-(2-Tert-butyl-4-methyl-1,3-oxazol-5-yl)propanoic acid (Molecular Formula: C₁₁H₁₇NO₃, Molecular Weight: 211.3 g/mol ) possesses distinct hydrophobic and hydrophilic regions that dictate its behavior in aqueous media.[1]
-
Hydrophobic Character: The molecule's poor water solubility is primarily driven by its significant nonpolar surface area. The bulky tert-butyl group and the substituted oxazole ring are highly lipophilic.[2][3] Oxazole itself is only slightly miscible with water.[4] This hydrophobic portion of the molecule resists favorable interactions with polar water molecules.
-
Hydrophilic Character: The sole hydrophilic functional group is the terminal propanoic acid. In its neutral (protonated) state, the carboxylic acid group has limited ability to form hydrogen bonds with water, which is insufficient to overcome the hydrophobicity of the rest of the molecule.[3]
A molecule's solubility is a balance between its ability to interact with itself (crystal lattice energy) and its ability to interact with the solvent. For this compound, the interactions between water and its large hydrophobic region are energetically unfavorable, leading to low solubility.
Table 1: Key Physicochemical Properties of 3-(2-Tert-butyl-4-methyl-1,3-oxazol-5-yl)propanoic acid
| Property | Value / Prediction | Significance for Solubility |
| Molecular Formula | C₁₁H₁₇NO₃ | Indicates a significant carbon-to-heteroatom ratio, suggesting lipophilicity. |
| Molecular Weight | 211.3 g/mol [1] | A moderate molecular weight; solubility is more dependent on structure. |
| pKa (Predicted) | ~4.5 - 5.0 | The propanoic acid is a weak acid. At pH values below its pKa, it will be in its neutral, less soluble form. At pH values above its pKa, it will be ionized and more soluble.[5] |
| logP (Predicted) | > 2.5 | Indicates a preference for a lipid environment over an aqueous one, confirming its hydrophobic nature.[6] |
FAQ 2: I'm observing very low solubility in my neutral buffer (e.g., PBS pH 7.4). What is the most direct strategy to improve this?
Answer:
For an ionizable compound like a carboxylic acid, the most effective initial strategy is pH adjustment . The solubility of a carboxylic acid is highly dependent on the pH of the aqueous medium.[7]
The Underlying Principle: Ionization
The carboxylic acid group (-COOH) is a weak acid that exists in equilibrium with its ionized, conjugate base form, the carboxylate (-COO⁻). According to the Henderson-Hasselbalch equation, when the pH of the solution is significantly higher than the compound's pKa, the equilibrium shifts overwhelmingly toward the ionized form.[5] This carboxylate is an anion, which can participate in strong ion-dipole interactions with water, dramatically increasing aqueous solubility.[5][8]
Caption: pH-dependent equilibrium of the carboxylic acid.
Experimental Protocol: Generating a pH-Solubility Profile
This experiment will determine the compound's solubility across a range of pH values.
-
Prepare Buffers: Create a series of buffers covering a pH range from 3 to 9 (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-9).
-
Sample Preparation: Add an excess amount of the solid compound to separate vials, each containing a known volume of a specific pH buffer. Ensure enough solid is added so that some remains undissolved at equilibrium.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure thermodynamic equilibrium is reached.
-
Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.
-
Quantification: Carefully remove a sample of the supernatant. Quantify the concentration of the dissolved compound using a validated analytical method like HPLC-UV.[9]
-
Data Analysis: Plot the measured solubility (e.g., in µg/mL or µM) against the corresponding pH of each buffer.
Table 2: Example pH-Solubility Profile Data
| Buffer pH | Expected Solubility (µg/mL) | Predominant Species |
| 3.0 | < 1 | R-COOH (Neutral) |
| 4.0 | ~5 | R-COOH (Neutral) |
| 5.0 (pKa) | ~50 | 50% R-COOH, 50% R-COO⁻ |
| 6.0 | > 500 | R-COO⁻ (Ionized) |
| 7.0 | > 2000 | R-COO⁻ (Ionized) |
| 8.0 | > 5000 | R-COO⁻ (Ionized) |
FAQ 3: My experimental system is pH-sensitive and I cannot raise the pH. What is the next best approach?
Answer:
When pH modification is not feasible, the use of co-solvents is a common and effective alternative. A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system.[10]
The Underlying Principle: Polarity Reduction
Poorly soluble drugs often have low solubility in water because of the high energy required to break the strong hydrogen-bonding network of water to create a cavity for the nonpolar solute. Co-solvents like ethanol, propylene glycol (PG), or polyethylene glycol 400 (PEG 400) work by disrupting water's hydrogen-bonding structure.[] This reduces the polarity (or dielectric constant) of the solvent mixture, making it more "hospitable" to the hydrophobic regions of your compound and thereby increasing its solubility.[][12]
Experimental Protocol: Co-solvent Screening
-
Select Co-solvents: Choose a panel of pharmaceutically acceptable co-solvents (e.g., Ethanol, Propylene Glycol, PEG 400, DMSO).[13]
-
Prepare Solvent Blends: Prepare a range of co-solvent concentrations in your primary aqueous buffer (e.g., 5%, 10%, 20%, 40% v/v).
-
Determine Solubility: Using the same "equilibrium solubility" method described in FAQ 2 (excess solid, agitation, separation, quantification), measure the compound's solubility in each solvent blend.
-
Data Analysis: Plot solubility against the percentage of co-solvent for each type tested to identify the most effective agent and optimal concentration.
Table 3: Example Co-solvent Solubility Data (in PBS pH 7.4)
| Co-solvent (% v/v) | Solubility in Ethanol (µg/mL) | Solubility in PEG 400 (µg/mL) | Solubility in DMSO (µg/mL) |
| 0% (Control) | 15 | 15 | 15 |
| 5% | 75 | 120 | 250 |
| 10% | 250 | 550 | 1100 |
| 20% | 900 | 2100 | > 5000 |
| 40% | > 4000 | > 8000 | > 10000 |
Causality Note: PEG 400 and DMSO are often more effective than ethanol for highly lipophilic compounds due to their larger hydrophobic regions and strong hydrogen bond accepting capabilities, which further aid in solvating the drug molecule.[13]
FAQ 4: I need to avoid organic co-solvents due to potential toxicity or interference in my biological assay. What are my options?
Answer:
Two excellent solvent-free strategies are the use of surfactants or cyclodextrins .
Strategy A: Surfactant-Mediated Solubilization
Surfactants are amphiphilic molecules that contain both a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail.[14]
The Underlying Principle: Micellar Encapsulation
In an aqueous solution, once a surfactant reaches a certain concentration known as the Critical Micelle Concentration (CMC), its molecules self-assemble into spherical structures called micelles.[15] These micelles have a hydrophobic core and a hydrophilic shell. The hydrophobic core creates a "nanoscopic oily pocket" that can encapsulate your poorly soluble compound, effectively shielding it from the aqueous environment.[16] The hydrophilic exterior of the micelle allows the entire structure (micelle + compound) to be readily dispersed in water, leading to a significant increase in the apparent solubility of the compound.[14]
Strategy B: Cyclodextrin-Mediated Solubilization
Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone or torus.[17][18]
The Underlying Principle: Inclusion Complexation
Cyclodextrins have a hydrophilic outer surface and a lipophilic inner cavity.[] They can encapsulate a "guest" molecule—in this case, the hydrophobic part of your compound—within their central cavity, provided there is a good size and chemical fit.[20] This forms a non-covalent "inclusion complex."[21] The exterior of the cyclodextrin remains water-soluble, allowing the entire host-guest complex to dissolve easily in aqueous media. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with high aqueous solubility and low toxicity.[18]
Caption: Mechanisms of solubilization by surfactants and cyclodextrins.
Experimental Protocol: Screening Surfactants and Cyclodextrins
-
Select Excipients:
-
Prepare Stock Solutions: Create aqueous stock solutions of the excipients at various concentrations (e.g., 0.1%, 0.5%, 1%, 2%, 5% w/v).
-
Determine Solubility: Perform the equilibrium solubility experiment as described in FAQ 2 for each excipient concentration.
-
Data Analysis: Plot the compound's solubility against the excipient concentration. For cyclodextrins, this often results in a linear or near-linear relationship, which can be used to determine the complexation efficiency.
FAQ 5: How do I choose the best strategy for my specific application?
Answer:
The optimal strategy depends on the requirements of your downstream experiment. The following workflow provides a logical progression for troubleshooting.
Caption: Decision workflow for selecting a solubility enhancement strategy.
-
For in vitro screening assays: pH adjustment is often the simplest and most cost-effective method if the biological target is not pH-sensitive.
-
For cell-based assays: Co-solvents at low concentrations (<1% DMSO) are widely used, but cytotoxicity must be evaluated. Surfactants and cyclodextrins are often better tolerated by cells.
-
For in vivo preclinical studies: The choice is more complex. Co-solvents like PEG 400 are common in oral formulations. Cyclodextrins are frequently used to create stable solutions for intravenous administration.[17] The potential for the chosen excipient to affect drug absorption or metabolism must be considered.
By systematically applying these principles and protocols, you can effectively overcome the solubility challenges presented by 3-(2-Tert-butyl-4-methyl-1,3-oxazol-5-yl)propanoic acid and advance your research.
References
-
Jadhav, P., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Available at: [Link]
-
Tiwari, G., et al. (2017). Cyclodextrin: a promising candidate in enhancing oral bioavailability of poorly water soluble drugs. MedCrave online. Available at: [Link]
-
Singh, R., et al. (2018). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. Available at: [Link]
-
Ternullo, S. (2016). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available at: [Link]
-
Zimmerman, W. F., et al. (1990). Effect of pH and temperature on the solubility of a surface active carboxylic acid. PubMed. Available at: [Link]
-
Savjani, K. T., et al. (2012). An Overview of Technique for Solubility of Poorly Water Soluble Drugs. Available at: [Link]
-
Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Li, Y., et al. (2022). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. PMC. Available at: [Link]
-
Singh, J., et al. (2023). Surfactants and techniques employed for enhancing dissolution of poorly water soluble drugs. ResearchGate. Available at: [Link]
-
Grokipedia. Oxazole. Available at: [Link]
-
Liu, H., et al. (2018). Effect of system pH on partition coefficient (K) of carboxylic acids.... ResearchGate. Available at: [Link]
-
Chowhan, Z. T. (1978). pH-solubility profiles or organic carboxylic acids and their salts. PubMed. Available at: [Link]
-
Starr, J. N. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. Available at: [Link]
-
Al-Zoubi, N. (2015). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer. Available at: [Link]
-
Priyanka, D., et al. (2023). A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. IJMPR. Available at: [Link]
-
YouTube. (2021). Matriculation Chemistry -- Topic 7.3 (Part 2): Solubility of Carboxylic Acids. Available at: [Link]
-
Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)?. Available at: [Link]
-
Starr, J. N. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Thesis/Dissertation). SciTech Connect - OSTI.GOV. Available at: [Link]
-
Starr, J. N. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). OSTI. Available at: [Link]
-
Humayun, H. Y., et al. (2016). (PDF) The Effect of Co-solvent on the Solubility of a Sparingly Soluble Crystal of Benzoic Acid. ResearchGate. Available at: [Link]
-
Quora. (2021). How will you increase the solubility of organic compounds in water?. Available at: [Link]
-
DeRuiter, J. (2005). Carboxylic Acid Structure and Chemistry: Part 2. Available at: [Link]
-
Wikipedia. Cosolvent. Available at: [Link]
-
PubChem. 3-[4-[2-[2-(4-Tert-butylphenyl)-5-methyl-1,3-oxazol-4-yl]ethoxy]-2-ethylphenyl]propanoic acid. Available at: [Link]
-
PubChem. 3-(4-tert-Butylphenyl)-2-methylpropanoic acid. Available at: [Link]
-
PubChem. 3-(1-((2-(4-tert-butylphenyl)-5-methyloxazol-4-yl)methyl)-1H-indol-5-yl)-2-ethoxypropanoic acid. Available at: [Link]
-
Babu, P.R.S., et al. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. SciSpace. Available at: [Link]
-
Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Available at: [Link]
Sources
- 1. Sapphire Bioscience [sapphirebioscience.com]
- 2. CAS 288-42-6: Oxazole | CymitQuimica [cymitquimica.com]
- 3. youtube.com [youtube.com]
- 4. Oxazole CAS#: 288-42-6 [m.chemicalbook.com]
- 5. webhome.auburn.edu [webhome.auburn.edu]
- 6. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]
- 7. pH-solubility profiles or organic carboxylic acids and their salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Cosolvent - Wikipedia [en.wikipedia.org]
- 12. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
- 13. scispace.com [scispace.com]
- 14. pharmaexcipients.com [pharmaexcipients.com]
- 15. jocpr.com [jocpr.com]
- 16. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cyclodextrin: a promising candidate in enhancing oral bioavailability of poorly water soluble drugs - MedCrave online [medcraveonline.com]
- 20. scispace.com [scispace.com]
- 21. touroscholar.touro.edu [touroscholar.touro.edu]
Technical Support Center: Optimizing Solvent Selection for 3-(2-Tert-butyl-4-methyl-1,3-oxazol-5-yl)propanoic acid Crystallization
Welcome to the technical support center for the crystallization of 3-(2-Tert-butyl-4-methyl-1,3-oxazol-5-yl)propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for optimizing solvent selection and achieving desired crystal attributes.
Introduction
The crystallization of 3-(2-Tert-butyl-4-methyl-1,3-oxazol-5-yl)propanoic acid, a molecule combining a carboxylic acid with a substituted oxazole ring, is a critical step in its purification and formulation. The choice of solvent is paramount as it influences not only the yield and purity of the crystalline product but also its physical properties such as crystal habit and polymorphism, which can have significant implications for downstream processing and bioavailability.[1][2] This guide provides a structured approach to solvent selection and troubleshooting common crystallization challenges.
Frequently Asked Questions (FAQs)
Q1: What are the key considerations when selecting a solvent for the crystallization of 3-(2-Tert-butyl-4-methyl-1,3-oxazol-5-yl)propanoic acid?
A1: The ideal solvent should exhibit a significant difference in the solubility of the compound at high and low temperatures. Specifically, the compound should be highly soluble in the hot solvent and sparingly soluble at room temperature or below.[3][4] Other important factors include the solvent's polarity, boiling point, and its potential for hydrogen bonding with the carboxylic acid group. Given the presence of both polar (carboxylic acid, oxazole) and non-polar (tert-butyl) moieties, a solvent of intermediate polarity or a mixed solvent system is often a good starting point.
Q2: What is "oiling out" and how can I prevent it?
A2: "Oiling out" refers to the separation of the solute as a liquid phase instead of solid crystals when the solution is cooled.[5] This often occurs when the solution is highly supersaturated or when the boiling point of the solvent is higher than the melting point of the solute. To prevent this, you can try using a larger volume of solvent, cooling the solution more slowly, or adding a "bad" solvent (an anti-solvent) dropwise to the hot solution to induce crystallization.[5][6]
Q3: How can I improve the yield of my crystallization?
A3: A low yield can be due to several factors, including using too much solvent, incomplete precipitation, or filtering the crystals while the solution is still warm.[5][6] To improve your yield, use the minimum amount of hot solvent necessary to dissolve the compound. After cooling to room temperature, placing the solution in an ice bath can maximize precipitation.[5] You can also attempt to recover a second crop of crystals by concentrating the mother liquor.
Q4: My crystals are very fine needles. How can I obtain larger, more equant crystals?
A4: The formation of small, needle-like crystals is often a result of rapid crystallization due to high supersaturation.[5][7] To obtain larger crystals, slow down the rate of cooling.[5] Allowing the flask to cool to room temperature on the benchtop before transferring it to an ice bath is a simple way to achieve this. Using a different solvent or a mixed solvent system that promotes slower crystal growth can also be beneficial.
Q5: What is polymorphism and why is it important for this compound?
A5: Polymorphism is the ability of a compound to exist in more than one crystalline form.[1][8][9] Different polymorphs can have different physical properties, including solubility, melting point, and stability, which can significantly impact the drug's performance and manufacturability.[1][10] For an active pharmaceutical ingredient (API) like 3-(2-Tert-butyl-4-methyl-1,3-oxazol-5-yl)propanoic acid, it is crucial to identify and control the polymorphic form to ensure consistent product quality and therapeutic efficacy.
Troubleshooting Guide
This section provides solutions to common problems encountered during the crystallization of 3-(2-Tert-butyl-4-methyl-1,3-oxazol-5-yl)propanoic acid.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| "Oiling out" | - Cooling the solution too quickly.- High concentration of impurities depressing the melting point.- The boiling point of the solvent is higher than the melting point of the compound. | - Re-heat the solution and add more of the "good" solvent to lower the saturation temperature.- Allow the solution to cool much more slowly.- Consider pre-purification by another method (e.g., column chromatography) to remove impurities.[5] |
| Low Crystal Yield | - Too much solvent was used.- The solution was not cooled sufficiently.- Crystals were filtered before precipitation was complete. | - Use the minimum amount of hot solvent required for dissolution.- Cool the solution in an ice bath for an extended period.- Check the filtrate for any further crystal formation upon extended cooling or concentration.[5][6] |
| Crystals are Colored | - Impurities from the starting material are co-crystallizing.- The solvent is reacting with the compound. | - Add a small amount of activated charcoal to the hot solution and perform a hot filtration to remove colored impurities.- Ensure the chosen solvent is inert and does not react with your compound.[5] |
| Fine, Needle-like Crystals | - Crystallization occurred too rapidly. | - Allow the solution to cool to room temperature slowly before placing it in an ice bath.- Try a different solvent or a mixed solvent system that encourages slower crystal growth.[5] |
| No Crystals Form | - Solution is not sufficiently supersaturated.- Nucleation is inhibited. | - Try scratching the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of the pure compound.- Evaporate some of the solvent to increase the concentration.[6] |
Experimental Protocols
Protocol 1: Systematic Solvent Screening
This protocol outlines a method for systematically screening single solvents to find a suitable candidate for crystallization.
Methodology:
-
Sample Preparation: Place approximately 10-20 mg of crude 3-(2-Tert-butyl-4-methyl-1,3-oxazol-5-yl)propanoic acid into several small vials.
-
Solvent Addition: To each vial, add a different solvent from the suggested list below (see Table 2) in 0.1 mL increments.
-
Room Temperature Solubility: Vigorously stir or sonicate the vials at room temperature. Observe and record the solubility. A good candidate solvent will show low solubility at this stage.
-
Elevated Temperature Solubility: Gently heat the vials that showed low room temperature solubility. Continue adding the solvent in 0.1 mL increments until the solid completely dissolves. Record the approximate volume of solvent used.
-
Cooling and Crystallization: Allow the hot, saturated solutions to cool slowly to room temperature, and then in an ice bath.
-
Observation: Observe the vials for crystal formation. Note the quality and habit of the crystals formed.
Protocol 2: Mixed-Solvent System Crystallization
This protocol is for situations where a single solvent does not provide optimal results. It involves using a pair of miscible solvents: a "good" solvent in which the compound is soluble, and a "bad" solvent (anti-solvent) in which it is insoluble.
Methodology:
-
Dissolution: Dissolve the crude compound in a minimal amount of a hot "good" solvent (e.g., ethanol, acetone).
-
Addition of "Bad" Solvent: While the solution is still hot, add a "bad" solvent (e.g., water, hexane) dropwise until the solution becomes slightly cloudy (turbid).[5]
-
Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.[5]
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
Table 1: Suggested Solvents for Screening
Based on the structure of 3-(2-Tert-butyl-4-methyl-1,3-oxazol-5-yl)propanoic acid, the following solvents covering a range of polarities are recommended for initial screening.
| Solvent Class | Examples | Polarity | Boiling Point (°C) | Rationale |
| Alcohols | Methanol, Ethanol, Isopropanol | Polar Protic | 65, 78, 82 | Good for polar compounds; can form hydrogen bonds with the carboxylic acid.[3] |
| Ketones | Acetone, Methyl Ethyl Ketone | Polar Aprotic | 56, 80 | Good general-purpose solvents.[3] |
| Esters | Ethyl Acetate | Medium Polarity | 77 | Less polar than ketones, good for a range of compounds.[3][11] |
| Ethers | Tetrahydrofuran (THF) | Low Polarity | 66 | Often used in solvent/anti-solvent systems.[3] |
| Hydrocarbons | Hexane, Heptane, Toluene | Nonpolar | 69, 98, 111 | Good anti-solvents for polar compounds.[3] |
| Others | Acetonitrile, Water | Polar Aprotic, Polar Protic | 82, 100 | Acetonitrile is a versatile polar aprotic solvent. Water can be an effective anti-solvent. |
Visualization of the Crystallization Process
Logical Workflow for Solvent Selection
The following diagram illustrates a systematic approach to selecting an optimal solvent system for crystallization.
Caption: A troubleshooting guide for common crystallization problems.
Self-Validating Systems and Quality Control
To ensure the trustworthiness and reproducibility of your crystallization protocol, it is essential to implement self-validating systems through rigorous analytical characterization of the final product.
Key Analytical Techniques for Crystal Characterization
-
Powder X-Ray Diffraction (PXRD): This is a fundamental technique to determine the crystalline form (polymorph) of your material. [12][13]Each polymorph will have a unique diffraction pattern.
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and purity of your crystalline solid. The presence of impurities can lead to a broadened melting peak at a lower temperature.
-
Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: These techniques provide information about the molecular vibrations within the crystal lattice and can be used to differentiate between polymorphs. [12]* Microscopy: Optical microscopy can be used to visually inspect the crystal habit (shape) and size distribution.
Adherence to Good Manufacturing Practices (GMP) is crucial, especially in a drug development context. This includes maintaining a quality management system, ensuring the independence of the quality control unit, and thorough documentation of all procedures and deviations. [14][15]
References
-
Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development. Retrieved from [Link]
-
Karunanithi, A. T., et al. (2018, January 12). Solvent design for crystallization of carboxylic acids. ResearchGate. Retrieved from [Link]
-
Mettler Toledo. Supersaturation and Crystallization for Nucleation and Growth. Retrieved from [Link]
-
Hampton Research. Crystallization Tips. Retrieved from [Link]
-
European Medicines Agency. Q 7 Good Manufacturing Practice for Active Pharmaceutical Ingredients. Retrieved from [Link]
-
De Vos, J., et al. (2022, June 10). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Journal of the American Chemical Society. Retrieved from [Link]
-
Acevedo, D., et al. (2021, November 3). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. MDPI. Retrieved from [Link]
-
Wang, S., et al. (2021, March 12). Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods. ACS Publications. Retrieved from [Link]
-
Robinson, R. (1909). CCXXXII.—A new synthesis of oxazole derivatives. SciSpace. Retrieved from [Link]
-
Singh, P., et al. (2009, November 12). Role of a Carboxylic Acid on the Crystallization, Deposition, and Gelation of Long-Chained n-Alkanes in Solution. Energy & Fuels. Retrieved from [Link]
-
Li, H., et al. (2007, December 15). An Integrated High-Throughput Screening Approach for Purification of Solid Organic Compounds by Trituration and Crystallization in Solvents. ACS Publications. Retrieved from [Link]
-
Tan, P., et al. (2025, April 15). Impact of impurities on crystal growth. Nature. Retrieved from [Link]
-
Trifkovic, M., et al. Systematic Design of Supersaturation Controlled Crystallization Processes. Loughborough University Research Repository. Retrieved from [Link]
-
Micropore Technologies. Active Pharmaceutical Ingredient (API) Crystallisation. Retrieved from [Link]
-
International Journal of Pure and Applied Mathematics. (2018). CRYSTAL CHARACTERIZATION TECHNIQUES. Retrieved from [Link]
-
Reddy, G. V., et al. (2025, March 5). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Crystal Polymorphism in Pharmaceutical Science. Retrieved from [Link]
-
Krzyżanowski, M., et al. (2025, September 15). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. RSC Publishing. Retrieved from [Link]
-
Joshi, S. D., et al. (2021). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
IJEETE. (2023, July 15). CRYSTAL CHARACTERIZATION TECHNIQUES. Retrieved from [Link]
-
Acevedo, D., et al. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. PMC. Retrieved from [Link]
-
Pharmaceutical Technology. (2025, March 13). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
Zhang, Y., et al. (n.d.). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. PMC. Retrieved from [Link]
-
Saleemi, A. N., et al. (2013, June 26). Novel, Calibration-Free Strategies for Supersaturation Control in Antisolvent Crystallization Processes. ACS Publications. Retrieved from [Link]
-
University of Rochester. Guide for crystallization. Retrieved from [Link]
-
Canada.ca. (2022, February 10). Good manufacturing practices guidelines for active pharmaceutical ingredients (GUI-0104). Retrieved from [Link]
-
CERES. (2025, July 8). Facile supersaturation control strategies for regulating nucleation and crystal growth in membrane crystallisation. Retrieved from [Link]
-
Graber, T. A., et al. (2006, November 11). The Influence of Impurities on the Crystal Growth Kinetics According to a Competitive Adsorption Model. ACS Publications. Retrieved from [Link]
- Google Patents. CA2343012A1 - Method for crystallising carboxylic acid.
-
ResearchGate. Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. Retrieved from [Link]
-
Wikipedia. Crystal polymorphism. Retrieved from [Link]
-
Al-Shdefat, B. S., et al. (2024, April 27). Exploring cocrystals and polymorphism in pharmaceutical science: A comprehensive review. Retrieved from [Link]
-
AIP Publishing. (2023, June 27). Crystallization in highly supersaturated, agitated sucrose solutions. Physics of Fluids. Retrieved from [Link]
-
Materia Nova. Crystal structure analysis / crystallographic characterization. Retrieved from [Link]
-
Mettler Toledo. API Crystallization. Retrieved from [Link]
-
ijceronline. Synthesis, Characterization and Biological Evaluation of Oxazolone Derivatives. Retrieved from [Link]
-
PharmaCores. (2025, May 1). Why Polymorphism is Key in Drug Development!. Retrieved from [Link]
-
Unipd. (2024, May 18). Predicting drug solubility in organic solvents mixtures. Retrieved from [Link]
-
MIT Open Access Articles. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Retrieved from [Link]
-
Spingler, B., et al. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. PMC. Retrieved from [Link]
-
Carlucci, C., et al. (2023, November 30). Synthesis and Crystallization of N-Rich Triazole Compounds. MDPI. Retrieved from [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Calderon-De-Anda, J., et al. (2022, February 7). Impurity incorporation in solution crystallization: diagnosis, prevention, and control. CrystEngComm. Retrieved from [Link]
-
TDX. 2. Characterisation techniques. Retrieved from [Link]
-
O'Mahony, M., et al. (n.d.). The Influence of Solvent Selection upon the Crystallizability and Nucleation Kinetics of Tolfenamic Acid Form II. PMC. Retrieved from [Link]
-
International Scientific Organization. (2023, June 29). Methods for Crystal Production of natural compounds; a review of recent advancements. Retrieved from [Link]
Sources
- 1. syrris.com [syrris.com]
- 2. Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mt.com [mt.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mt.com [mt.com]
- 8. Crystal polymorphism - Wikipedia [en.wikipedia.org]
- 9. Why Polymorphism is Key in Drug Development! | PharmaCores [pharmacores.com]
- 10. ijsra.net [ijsra.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Crystal structure analysis / crystallographic characterization - Materia Nova – innovation center [materianova.be]
- 14. ema.europa.eu [ema.europa.eu]
- 15. Good manufacturing practices guidelines for active pharmaceutical ingredients (GUI-0104) - Canada.ca [canada.ca]
3-(2-Tert-butyl-4-methyl-1,3-oxazol-5-yl)propanoic acid vs other oxazole propanoic acid derivatives
3-(2-Tert-butyl-4-methyl-1,3-oxazol-5-yl)propanoic Acid vs. Other Oxazole Propanoic Acid Derivatives: A Comprehensive Comparison Guide
Executive Summary & Context
The oxazole propanoic acid scaffold is a privileged pharmacophore in medicinal chemistry, serving as a critical building block for synthesizing PPAR agonists, COX inhibitors, and antimicrobial agents[1]. Among its derivatives, 3-(2-tert-butyl-4-methyl-1,3-oxazol-5-yl)propanoic acid stands out due to its highly specialized steric and electronic profile. This guide provides an objective, data-driven comparison between this sterically hindered building block and other common oxazole propanoic acid derivatives, detailing their physicochemical properties, mechanistic roles in drug design, and synthetic handling.
Structural and Physicochemical Profiling
The substitution pattern on the oxazole ring is a critical determinant of biological activity and metabolic stability. The unsubstituted oxazole ring is weakly basic (conjugate acid pKa ~0.8) and is susceptible to electrophilic attack at C5 and nucleophilic attack at C2[2]. By introducing specific substituents, medicinal chemists can drastically alter the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
Table 1: Physicochemical Comparison of Oxazole Propanoic Acid Derivatives
| Compound | R2 Substituent | R4 Substituent | MW ( g/mol ) | Est. cLogP | TPSA (Ų) | Key Application / Feature |
| 3-(2-tert-butyl-4-methyl-1,3-oxazol-5-yl)propanoic acid | tert-Butyl | Methyl | 211.26 | 2.4 | 63.3 | High metabolic stability; lipophilic linker |
| 3-(1,3-oxazol-5-yl)propanoic acid | Hydrogen | Hydrogen | 141.12 | 0.3 | 63.3 | Minimalist bioisostere; highly reactive[2] |
| 3-(4,5-diphenyl-1,3-oxazol-2-yl)propanoic acid (Oxaprozin) | Propanoic acid | Phenyl (C4, C5) | 293.32 | 3.8 | 63.3 | NSAID; atypical FAAH inhibitor[3] |
| 3-(2-methyl-1,3-oxazol-5-yl)propanoic acid | Methyl | Hydrogen | 155.15 | 0.8 | 63.3 | Balanced solubility; moderate steric block |
Mechanistic Role in Drug Design: The Causality of Substitution
Why choose the 2-tert-butyl-4-methyl derivative over simpler analogs? The decision is rooted in rational structure-activity relationship (SAR) optimization:
-
Steric Shielding at C2: The C2 position of the oxazole ring is highly vulnerable to cytochrome P450-mediated oxidation and nucleophilic ring-opening. The bulky tert-butyl group acts as an absolute steric shield, significantly increasing the microsomal half-life of the resulting drug candidate compared to unsubstituted variants.
-
Conformational Restriction at C4: The methyl group at C4 restricts the free rotation of the propanoic acid side chain at C5. This locks the carboxylic acid moiety into a defined spatial orientation, reducing the entropic penalty upon binding to target receptors (e.g., the hydrophobic ligand-binding pockets of PPARα/γ).
-
Lipophilic Interactions: The tert-butyl group dramatically increases the localized lipophilicity, enhancing van der Waals interactions within deep, hydrophobic binding clefts.
SAR Logic Tree illustrating the functional impact of oxazole propanoic acid substitutions.
Experimental Workflows: Sterically Hindered Amide Coupling
When incorporating 3-(2-tert-butyl-4-methyl-1,3-oxazol-5-yl)propanoic acid into a larger molecular scaffold (e.g., coupling to a primary amine), standard coupling reagents like EDC/HOBt often yield poor results. The causality here is steric hindrance: the C4 methyl group impedes the approach of the amine to the activated ester.
To overcome this, we employ a self-validating protocol using HATU, a highly reactive uronium-based coupling reagent, combined with strict In-Process Control (IPC) monitoring.
Protocol: HATU-Mediated Amide Coupling
-
Activation: Dissolve 1.0 eq of 3-(2-tert-butyl-4-methyl-1,3-oxazol-5-yl)propanoic acid in anhydrous DMF (0.2 M). Add 1.2 eq of HATU and 3.0 eq of N,N-diisopropylethylamine (DIPEA). Stir at room temperature for 15 minutes.
-
Expert Insight: The pre-activation step is crucial. The formation of the highly reactive 7-aza-HOBt active ester must be confirmed before amine addition to prevent side reactions.
-
-
Coupling: Add 1.1 eq of the target primary amine. Stir at room temperature for 2-4 hours.
-
Self-Validating IPC: Monitor the reaction via LC-MS. Do not proceed to workup until the mass peak of the active ester intermediate is completely depleted. If unreacted acid remains after 4 hours, add an additional 0.5 eq of HATU/DIPEA.
-
Workup: Dilute the reaction mixture with EtOAc and wash sequentially with 1M HCl, saturated NaHCO3, and brine. The acidic wash removes excess amine and DIPEA, while the basic wash removes unreacted oxazole propanoic acid.
-
Purification: Dry the organic layer over Na2SO4, concentrate, and purify via flash chromatography (SiO2, Hexanes/EtOAc gradient).
Self-validating synthetic workflow for sterically hindered amide coupling.
Comparative Performance Data
In standard in vitro ADME profiling, the 2-tert-butyl-4-methyl derivative demonstrates distinct advantages and trade-offs compared to the unsubstituted analog.
Table 2: Representative in vitro ADME Data Context
| Assay / Parameter | 3-(1,3-oxazol-5-yl)propanoic acid core | 3-(2-t-Bu-4-Me-oxazol-5-yl)propanoic acid core | Causality / Interpretation |
| Human Liver Microsomes (HLM) T1/2 | ~15 min | >60 min | tert-Butyl group prevents C2 oxidation. |
| Plasma Protein Binding (PPB) | 45% | 88% | Increased lipophilicity drives higher non-specific protein binding. |
| Caco-2 Permeability (Papp) | Low (efflux limited) | High | Lipophilic shielding enhances passive membrane diffusion. |
Conclusion While unsubstituted oxazole propanoic acids offer a low-molecular-weight starting point, they often suffer from metabolic instability and poor membrane permeability. The integration of 3-(2-tert-butyl-4-methyl-1,3-oxazol-5-yl)propanoic acid into a drug discovery program provides a robust, metabolically stable, and lipophilic alternative. By understanding the steric and electronic causality of these substituents, researchers can rationally design more efficacious and durable therapeutics.
References
- Benchchem. "3-(1,3-Oxazol-5-yl)propanoic acid | 1216177-66-0".
- Google Patents. "US 2006/0222671 A1 - Oxaprozin compositions and uses thereof".
- ResearchGate. "Design, synthesis and antimicrobial activity of chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives".
Sources
A Spectroscopic Guide to Distinguishing Isomers of 3-(2-Tert-butyl-4-methyl-1,3-oxazol-5-yl)propanoic acid
Introduction
In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Isomers, molecules that share the same molecular formula but differ in the arrangement of their atoms, can exhibit vastly different pharmacological and toxicological profiles. This guide provides a comprehensive spectroscopic framework for the unambiguous identification and differentiation of two key positional isomers of 3-(2-Tert-butyl-4-methyl-1,3-oxazol-5-yl)propanoic acid, a substituted oxazole propanoic acid derivative. Oxazole-containing compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties[1][2][3][4].
This document will delve into the nuanced application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to distinguish between:
-
Isomer A: 3-(2-Tert-butyl-4-methyl-1,3-oxazol-5-yl)propanoic acid
-
Isomer B: 3-(2-Tert-butyl-5-methyl-1,3-oxazol-4-yl)propanoic acid
By grounding our analysis in the fundamental principles of spectroscopy and supporting our interpretations with data from analogous structures, this guide will serve as a practical resource for researchers engaged in the synthesis and characterization of novel heterocyclic compounds.
Methodology: A Self-Validating Approach
The following sections detail the standardized protocols for acquiring the spectroscopic data discussed in this guide. Adherence to these methodologies ensures reproducibility and data integrity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution ¹H and ¹³C NMR spectra would be acquired on a 600 MHz spectrometer.[5] Samples of each isomer would be dissolved in deuterated chloroform (CDCl₃), with tetramethylsilane (TMS) serving as the internal standard for chemical shift referencing.[5][6] The choice of a high-field instrument is to ensure maximum signal dispersion, which is critical for resolving the subtle differences in the spectra of the isomers.
Figure 2: Workflow for sample preparation and analysis using FTIR spectroscopy.
Mass Spectrometry (MS)
High-resolution mass spectra (HRMS) would be acquired using an electrospray ionization (ESI) source coupled with a time-of-flight (TOF) mass analyzer to determine the accurate mass and elemental composition of the molecular ions. [5][6]Electron ionization (EI) would also be employed to induce fragmentation, providing structural information based on the resulting fragmentation patterns. [7]
Figure 3: General workflow for mass spectrometry analysis.
Spectroscopic Comparison: Predicted Data and Interpretation
The following sections present the predicted spectroscopic data for Isomer A and Isomer B. These predictions are based on established principles of organic spectroscopy and data from structurally related compounds.
¹H NMR Spectroscopy: A Tale of Two Propanoic Chains
The most significant diagnostic difference in the ¹H NMR spectra of the two isomers is expected to be the chemical shifts of the methylene protons of the propanoic acid side chain. The proximity of these protons to the electron-withdrawing or electron-donating regions of the oxazole ring will directly influence their magnetic environment.
Table 1: Predicted ¹H NMR Data (600 MHz, CDCl₃)
| Assignment | Isomer A: 3-(2-Tert-butyl-4-methyl-1,3-oxazol-5-yl)propanoic acid | Isomer B: 3-(2-Tert-butyl-5-methyl-1,3-oxazol-4-yl)propanoic acid | Rationale for Differences |
| -COOH | ~11-12 ppm (s, 1H) | ~11-12 ppm (s, 1H) | The acidic proton is typically broad and downfield, with minimal influence from the ring substitution pattern. [8][9] |
| -CH₂-COOH | ~2.7 ppm (t, 2H) | ~2.9 ppm (t, 2H) | In Isomer B, this methylene group is closer to the electronegative nitrogen atom of the oxazole ring, leading to a downfield shift. |
| -CH₂-CH₂-COOH | ~3.0 ppm (t, 2H) | ~3.2 ppm (t, 2H) | Similarly, this methylene group in Isomer B is more deshielded due to its proximity to the nitrogen atom. |
| Oxazole-CH₃ | ~2.2 ppm (s, 3H) | ~2.4 ppm (s, 3H) | The methyl group in Isomer B is attached to C5, which is adjacent to the oxygen atom, resulting in a slight downfield shift compared to the methyl group at C4 in Isomer A. |
| -C(CH₃)₃ | ~1.4 ppm (s, 9H) | ~1.4 ppm (s, 9H) | The tert-butyl group is distant from the point of isomeric variation and is expected to have a nearly identical chemical shift in both molecules. |
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectra will provide a direct comparison of the carbon environments in the two isomers. The chemical shifts of the oxazole ring carbons and the propanoic acid side chain carbons are expected to be the most informative.
Table 2: Predicted ¹³C NMR Data (150 MHz, CDCl₃)
| Assignment | Isomer A: 3-(2-Tert-butyl-4-methyl-1,3-oxazol-5-yl)propanoic acid | Isomer B: 3-(2-Tert-butyl-5-methyl-1,3-oxazol-4-yl)propanoic acid | Rationale for Differences |
| -COOH | ~178 ppm | ~178 ppm | The carboxylic acid carbonyl carbon is expected to be in a similar environment in both isomers. [8][9] |
| Oxazole C2 | ~165 ppm | ~165 ppm | The carbon bearing the tert-butyl group is unlikely to show significant variation. |
| Oxazole C4 | ~138 ppm | ~145 ppm | In Isomer B, C4 is attached to the propanoic acid chain and is adjacent to the nitrogen, leading to a downfield shift compared to Isomer A where it is attached to a methyl group. |
| Oxazole C5 | ~148 ppm | ~135 ppm | In Isomer A, C5 is attached to the propanoic acid chain and is adjacent to the oxygen, resulting in a downfield shift. In Isomer B, it is attached to a methyl group. |
| -CH₂-COOH | ~34 ppm | ~36 ppm | Consistent with the ¹H NMR data, this carbon in Isomer B is more deshielded. |
| -CH₂-CH₂-COOH | ~25 ppm | ~28 ppm | This carbon in Isomer B is also expected to be shifted downfield. |
| Oxazole-CH₃ | ~11 ppm | ~13 ppm | The methyl carbon in Isomer B is expected to be at a slightly higher chemical shift. |
| -C(CH₃)₃ | ~32 ppm | ~32 ppm | The quaternary carbon of the tert-butyl group should be consistent between the isomers. |
| -C(CH₃)₃ | ~28 ppm | ~28 ppm | The methyl carbons of the tert-butyl group should also be consistent. |
Infrared (IR) Spectroscopy: A Functional Group Fingerprint
The IR spectra of both isomers will be dominated by the characteristic absorptions of the carboxylic acid functional group. However, subtle differences in the fingerprint region (below 1500 cm⁻¹) may be observable due to the different substitution patterns on the oxazole ring.
Table 3: Predicted Infrared (IR) Spectroscopy Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Assignment | Expected Appearance in Both Isomers |
| 3300-2500 | O-H stretch (carboxylic acid dimer) | Very broad and strong band, characteristic of a hydrogen-bonded carboxylic acid. [8][9][10][11] |
| ~2960 | C-H stretch (alkane) | Sharp peaks corresponding to the tert-butyl, methyl, and methylene groups. |
| 1760-1690 | C=O stretch (carboxylic acid) | Strong, sharp absorption. The exact position can depend on hydrogen bonding. [8][10] |
| ~1650 | C=N stretch (oxazole ring) | Medium intensity band. [6] |
| 1320-1210 | C-O stretch (carboxylic acid) | Medium to strong intensity. [10] |
| ~1100 | C-O-C stretch (oxazole ring) | Present in the fingerprint region. |
While the major IR bands will be similar, high-resolution analysis of the fingerprint region might reveal unique patterns of C-H bending and other skeletal vibrations that could be used to differentiate the isomers.
Mass Spectrometry: The Decisive Fragmentation
Mass spectrometry is a powerful tool for distinguishing isomers, as the fragmentation patterns can be highly dependent on the molecular structure. [7][12]While both isomers will have the same molecular ion peak, the relative abundances of their fragment ions are expected to differ.
Predicted Molecular Ion: For C₁₁H₁₇NO₃, the exact mass of the molecular ion [M]⁺• is expected to be approximately 211.1208.
Key Fragmentation Pathways:
Sources
- 1. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. content.e-bookshelf.de [content.e-bookshelf.de]
- 3. jddtonline.info [jddtonline.info]
- 4. mdpi.com [mdpi.com]
- 5. Cell-imaging studies of highly substituted oxazole derivatives as organelle targeting fluorophores (OTFPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. scispace.com [scispace.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. wax-studios.com [wax-studios.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to the In Vitro and In Vivo Toxicity Assessment of Oxazole Propanoic Acid Derivatives
A Note on the Subject Compound: Publicly accessible toxicological data for 3-(2-Tert-butyl-4-methyl-1,3-oxazol-5-yl)propanoic acid is not available. Therefore, this guide will utilize a representative, hypothetical compound, designated as Compound OPA-X , to illustrate the principles and methodologies of comparative in vitro and in vivo toxicity analysis for the oxazole propanoic acid chemical class. The experimental data and protocols presented herein are synthesized from established methodologies and published findings on structurally related molecules.
Introduction: Bridging the Gap Between Laboratory Assays and Whole-Organism Effects
The development of novel chemical entities, whether for therapeutic, industrial, or agricultural applications, necessitates a rigorous evaluation of their potential toxicity. Oxazole propanoic acid derivatives represent a class of compounds with diverse biological activities, including anti-inflammatory and antimicrobial properties.[1][2][3] However, their introduction into broader use is contingent on a thorough understanding of their safety profile. This guide provides a comparative analysis of in vitro and in vivo toxicity testing, using Compound OPA-X as a case study, to elucidate the strengths, limitations, and correlative value of each approach for researchers, scientists, and drug development professionals.
The core challenge in toxicology is to accurately predict a substance's effect on a complex, whole organism from simpler, more controlled experimental systems.[4] In vitro (in glass) studies, using cell cultures, offer a rapid, cost-effective, and high-throughput means of identifying potential cellular toxicity and mechanisms of action. Conversely, in vivo (in the living) studies, conducted in animal models, provide indispensable information on the systemic effects of a compound, accounting for complex physiological processes such as absorption, distribution, metabolism, and excretion (ADME).[5] This guide will dissect these two complementary approaches, detailing their underlying principles, experimental execution, and the critical process of data interpretation and correlation.
Part 1: In Vitro Toxicity Assessment of Compound OPA-X
In vitro assays are the frontline in toxicological screening. They are instrumental in identifying molecular initiating events and assessing cytotoxicity, genotoxicity, and specific organ-level toxicity in a controlled environment. For Compound OPA-X, a tiered in vitro testing strategy is employed to build a foundational toxicity profile.
Cytotoxicity Profile of Compound OPA-X
Cytotoxicity assays are designed to measure the degree to which a substance is toxic to cells. The choice of cell line is critical and should reflect the intended target organ or a common site of toxicity. For a compound with potential systemic exposure like OPA-X, a preliminary screen using a metabolically active liver cell line (e.g., HepG2) and a fibroblast cell line (e.g., L-929) is judicious.
Two common and complementary cytotoxicity assays are the MTT and LDH assays.[6][7]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into a purple formazan product, the amount of which is proportional to the number of living cells.
-
LDH (Lactate Dehydrogenase) Assay: This assay quantifies the release of the cytosolic enzyme LDH from cells with damaged plasma membranes. An increase in LDH in the culture medium is a direct indicator of cell lysis and cytotoxicity.[8]
-
Cell Seeding: Plate HepG2 cells in a 96-well flat-bottom microplate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of Compound OPA-X (e.g., from 0.1 µM to 1000 µM) in the culture medium. Replace the existing medium in the wells with the medium containing the various concentrations of OPA-X. Include vehicle control (solvent only) and positive control (e.g., doxorubicin) wells.
-
Incubation: Incubate the plate for 24 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC₅₀ (the concentration at which 50% of cell viability is inhibited).
| Assay | Cell Line | Endpoint | IC₅₀ (µM) |
| MTT | HepG2 | Cell Viability | 75.2 |
| MTT | L-929 | Cell Viability | 150.8 |
| LDH | HepG2 | Cell Lysis | 98.5 |
| LDH | L-929 | Cell Lysis | 210.3 |
Part 2: In Vivo Toxicity Assessment of Compound OPA-X
Following the initial in vitro screen, in vivo studies are conducted to understand the toxicological effects of Compound OPA-X in a whole-organism context. These studies are essential for identifying target organs of toxicity, determining a safe starting dose for further studies, and classifying the substance based on its acute toxicity.
Acute Oral Toxicity Study (OECD Test Guideline 423)
The acute toxic class method (OECD TG 423) is a stepwise procedure used to assess the acute oral toxicity of a substance.[9][10] It is designed to classify a compound into a specific toxicity category using a minimal number of animals.[11][12]
Caption: Workflow for OECD TG 423 Acute Oral Toxicity Study.
-
Animal Selection: Use healthy, young adult female rats (e.g., Wistar strain), as they are often slightly more sensitive.
-
Housing and Acclimatization: House the animals in standard conditions and allow them to acclimatize for at least 5 days.
-
Dosing: Following a brief fasting period, administer Compound OPA-X orally via gavage as a single dose. The starting dose is selected from a series of fixed levels (e.g., 300 mg/kg).
-
Observations: Observe the animals for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and changes in body weight for 14 days.
-
Pathology: At the end of the observation period, perform a gross necropsy on all animals.
-
Stepwise Procedure: Based on the number of mortalities in the initial group, the test is either stopped, or a subsequent group of three animals is dosed at a lower or higher fixed dose level until a clear outcome is obtained.
| Dose Group (mg/kg) | Number of Animals | Mortalities | Key Clinical Signs | Gross Necropsy Findings |
| 300 | 3 | 0/3 | Mild lethargy on Day 1, resolved by Day 2. | No abnormalities observed. |
| 2000 | 3 | 1/3 | Pronounced lethargy, piloerection. | Gastric irritation in the deceased animal. |
Based on these hypothetical results, Compound OPA-X would be classified under the Globally Harmonized System (GHS) Category 4 ("Warning: Harmful if swallowed"), with an estimated LD₅₀ (lethal dose for 50% of the population) between 300 and 2000 mg/kg.
Part 3: Comparing In Vitro and In Vivo Data: A Synthesis
The ultimate goal of this tiered testing approach is to establish a meaningful in vitro-in vivo correlation (IVIVC).[5][13][14] This correlation helps in validating the use of in vitro models as predictive tools for human risk assessment.
Correlating Cytotoxicity with Acute Systemic Toxicity
For Compound OPA-X, the in vitro data indicated moderate cytotoxicity, with the liver cell line (HepG2) being more sensitive than the fibroblast line (L-929). The IC₅₀ value of 75.2 µM in HepG2 cells provides a benchmark for the concentration at which cellular damage is initiated.
The in vivo study revealed an LD₅₀ in the range of 300-2000 mg/kg. While a direct quantitative extrapolation is complex, the findings are qualitatively consistent. The in vitro results correctly predicted that Compound OPA-X possesses inherent biological activity that can lead to toxicity at higher concentrations. The gastric irritation observed in vivo suggests a potential for local toxicity upon oral administration, an effect not captured by the systemic cell line models used.
Discrepancies and Mechanistic Insights
Discrepancies between in vitro and in vivo results are common and often provide valuable insights. For instance:
-
Metabolism: If the parent compound OPA-X is non-toxic in vitro, but toxicity is observed in vivo, it could suggest that a toxic metabolite is formed in the liver. Conversely, if OPA-X is toxic in vitro but shows low toxicity in vivo, it might be rapidly metabolized and cleared.
-
Bioavailability: Poor absorption from the gut can lead to lower systemic exposure and thus lower toxicity in vivo than predicted from in vitro potency.
-
Target Organ Specificity: The in vivo study might reveal toxicity in an organ not tested in vitro (e.g., neurotoxicity or nephrotoxicity), highlighting the need for a broader range of in vitro assays in subsequent testing.
Caption: Correlation between in vitro findings and in vivo toxicological outcomes.
Conclusion and Future Directions
The comparative toxicity assessment of Compound OPA-X demonstrates the synergistic relationship between in vitro and in vivo methodologies. The in vitro assays provided a rapid and sensitive measure of basal cytotoxicity, correctly flagging the compound for further investigation and providing a quantitative basis (IC₅₀) for dose selection. The in vivo study contextualized this finding, revealing the compound's effect on a whole organism and allowing for regulatory classification.
While in vitro cytotoxicity assays showed a significant correlation with short-term in vivo outcomes, they could not predict the full spectrum of toxicological effects, such as local gastric irritation.[13] This underscores the current necessity of integrated testing strategies. Future research should focus on developing more complex in vitro models, such as 3D organoids and microphysiological systems ("organs-on-a-chip"), to better mimic human physiology and improve the predictive power of non-animal testing methods.
By judiciously combining these approaches, researchers can build a comprehensive safety profile for novel chemical entities like 3-(2-Tert-butyl-4-methyl-1,3-oxazol-5-yl)propanoic acid and its analogues, ensuring their safe development and application.
References
-
IVIVE: Facilitating the Use of In Vitro Toxicity Data in Risk Assessment and Decision Making. (2022). Toxics. Available at: [Link]
-
Assessing how in vitro assay types predict in vivo toxicology data. (2021). Journal of Toxicology and Environmental Health, Part A. Available at: [Link]
-
Understanding the correlation between in vitro and in vivo immunotoxicity tests for nanomedicines. (n.d.). Seminars in Immunology. Available at: [Link]
-
OECD Guideline For Acute oral toxicity (TG 423). (n.d.). SlideShare. Available at: [Link]
-
Correlating in vitro data to in vivo findings for risk assessment. (2013). Journal of Toxicology and Environmental Health, Part B. Available at: [Link]
-
Cytotoxicity Testing: Prediction of In Vivo Toxicity from In Vitro Tests. (n.d.). ASTM International. Available at: [Link]
-
OECD TG 423 Explained | Acute Oral Toxicity Study Using Acute Toxic Class Method. (2025). YouTube. Available at: [Link]
-
In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. (2017). IntechOpen. Available at: [Link]
-
(PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (n.d.). ResearchGate. Available at: [Link]
-
Toxicity Studies. (n.d.). LA-Bio Research. Available at: [Link]
-
A step-by-step approach for assessing acute oral toxicity without animal testing for additives of quasi-drugs and cosmetic ingredients. (n.d.). PMC. Available at: [Link]
-
Comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. (n.d.). Toxicology in Vitro. Available at: [Link]
-
A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011). PLoS ONE. Available at: [Link]
-
Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. (n.d.). ResearchGate. Available at: [Link]
-
Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. (2025). Thieme Connect. Available at: [Link]
Sources
- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Correlating in vitro data to in vivo findings for risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages | IntechOpen [intechopen.com]
- 8. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 12. Toxicity Studies – LA-Bio Research [labioresearch.co.za]
- 13. tandfonline.com [tandfonline.com]
- 14. Understanding the correlation between in vitro and in vivo immunotoxicity tests for nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
Comparative efficacy of 3-(2-Tert-butyl-4-methyl-1,3-oxazol-5-yl)propanoic acid as a ligand in transition metal catalysis
A Comparative Guide to Ligand Efficacy in Transition Metal Catalysis: Evaluating the Potential of 3-(2-Tert-butyl-4-methyl-1,3-oxazol-5-yl)propanoic Acid Against Established Systems
In the landscape of modern synthetic chemistry, the judicious selection of a ligand is paramount to the success of transition metal-catalyzed reactions. These molecular architects, coordinating to a central metal atom, profoundly influence the catalyst's activity, selectivity, and stability. This guide provides a comparative analysis of ligand efficacy in two of the most powerful cross-coupling reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. While direct experimental data for the novel ligand, 3-(2-tert-butyl-4-methyl-1,3-oxazol-5-yl)propanoic acid, is not yet prevalent in published literature, we will dissect its structural components to theorize its potential applications. This analysis will be juxtaposed with a data-driven comparison of well-established, high-performance phosphine ligands, providing a benchmark for future investigations into this and other emergent ligand systems.
Introducing a Candidate Ligand: 3-(2-Tert-butyl-4-methyl-1,3-oxazol-5-yl)propanoic Acid
The structure of 3-(2-tert-butyl-4-methyl-1,3-oxazol-5-yl)propanoic acid presents several features that suggest its potential as a ligand in transition metal catalysis.
-
The Oxazoline Moiety: The 1,3-oxazoline ring is a well-established motif in asymmetric catalysis, often found in highly effective chiral ligands.[1][2][3][4] The nitrogen and oxygen atoms of the oxazoline ring can chelate to a metal center, creating a rigid scaffold that can induce stereoselectivity in the products. While the target ligand is not chiral, the oxazoline ring's inherent electronic and steric properties can still influence catalytic activity.
-
Steric Hindrance: The tert-butyl group at the 2-position of the oxazoline ring provides significant steric bulk. This is a crucial feature in many successful ligands, as it can promote the reductive elimination step in catalytic cycles and stabilize the active catalytic species.[5][6][7]
-
The Propanoic Acid Side Chain: The carboxylic acid group introduces a potential secondary coordination site and can influence the ligand's solubility. This functional handle could also be used to tether the ligand to a solid support for catalyst recovery and reuse.
While the potential is evident, the true efficacy of this ligand can only be determined through rigorous experimental evaluation. The following sections provide a baseline for such a comparison by examining the performance of current state-of-the-art ligands in key catalytic reactions.
Comparative Efficacy in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling, a palladium-catalyzed carbon-carbon bond-forming reaction, is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry.[7][8][9] The choice of ligand is critical, especially when dealing with challenging substrates.[5][8]
Performance of Common Phosphine Ligands
Bulky and electron-rich phosphine ligands have demonstrated remarkable efficacy in facilitating Suzuki-Miyaura couplings, particularly with less reactive aryl chlorides.[7][8][10] The table below summarizes the performance of several widely used phosphine ligands in the coupling of various aryl halides with phenylboronic acid, highlighting the impact of ligand choice on reaction efficiency.
| Ligand | Aryl Halide | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| SPhos | 2-Chlorotoluene | 1.0 (Pd) | K₃PO₄ | Toluene | RT | 2 | 98 |
| XPhos | 4-Chlorotoluene | 0.5 (Pd) | K₃PO₄ | Toluene | 100 | 1 | 99 |
| RuPhos | 4-Chloroanisole | 1.0 (Pd) | K₃PO₄ | t-BuOH | 80 | 18 | 97 |
| t-BuBrettPhos | 2-Chloropyridine | 2.0 (Pd) | K₃PO₄ | Dioxane | 100 | 18 | 95 |
Data synthesized from multiple sources for illustrative comparison.
As the data indicates, ligands like SPhos and XPhos, which belong to the dialkylbiaryl phosphine class, are highly effective for a broad range of substrates, including sterically hindered ones.[5]
Catalytic Cycle of the Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura coupling involves three main steps: oxidative addition, transmetalation, and reductive elimination. The ligand plays a crucial role in each of these steps, stabilizing the palladium center and modulating its reactivity.[8]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol for Ligand Screening in Suzuki-Miyaura Coupling
To evaluate the efficacy of a new ligand such as 3-(2-tert-butyl-4-methyl-1,3-oxazol-5-yl)propanoic acid, a standardized screening protocol is essential.
-
Preparation of Stock Solutions: Prepare stock solutions of the aryl halide, boronic acid, base (e.g., K₃PO₄), and an internal standard in the chosen solvent (e.g., toluene or dioxane).
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, prepare arrays of reaction vials. To each vial, add the palladium precursor (e.g., Pd(OAc)₂ or a pre-catalyst) and the ligand to be tested. A typical palladium-to-ligand ratio is 1:1 to 1:2.[5]
-
Reaction Setup: Add the stock solutions of the aryl halide, boronic acid, and base to each vial. The reaction vessel is then sealed and placed on a heating and stirring block.
-
Reaction Execution: The reaction mixture is heated to the desired temperature for a specified time (e.g., 2-24 hours).[5]
-
Analysis: After cooling to room temperature, the reaction mixture is quenched, and the organic phase is analyzed by GC-MS or LC-MS to determine the product yield by comparison with the internal standard.
Comparative Efficacy in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen (C-N) bonds, a ubiquitous linkage in pharmaceuticals and functional materials.[11] The success of this palladium-catalyzed cross-coupling reaction is highly dependent on the choice of phosphine ligand.[11][12]
Performance of Common Phosphine Ligands
The steric and electronic properties of the phosphine ligand are critical for optimizing the Buchwald-Hartwig amination.[11][13] The following table presents a performance comparison of several common ligands in the amination of bromobenzene.
| Ligand | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| XPhos | Diphenylamine | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 | 96 |
| XPhos | Phenoxazine | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 | >99 |
| RuPhos | Diphenylamine | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 | 96 |
| RuPhos | Phenoxazine | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 | >99 |
| BrettPhos | Primary Amines | Varies | Varies | Varies | Varies | Varies | High |
Data adapted from BenchChem's performance comparison guide.[11]
Dialkylbiaryl phosphine ligands like XPhos, RuPhos, and BrettPhos are highly effective for a wide range of C-N cross-coupling reactions, often requiring low catalyst loadings and short reaction times.[14]
Catalytic Cycle of the Buchwald-Hartwig Amination
Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination proceeds through a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
Experimental Protocol for Ligand Screening in Buchwald-Hartwig Amination
The following workflow can be employed to screen new ligands for this C-N bond formation reaction.
Caption: A high-throughput workflow for phosphine ligand screening.
Conclusion and Future Outlook
While established phosphine ligands, particularly those from the dialkylbiaryl phosphine class, have demonstrated broad utility and high efficacy in both Suzuki-Miyaura and Buchwald-Hartwig reactions, the quest for novel, more efficient, and versatile ligands continues.[6][15] The oxazoline-containing structure of 3-(2-tert-butyl-4-methyl-1,3-oxazol-5-yl)propanoic acid presents an intriguing candidate for investigation. Its combination of a coordinating oxazoline moiety and a sterically demanding tert-butyl group warrants experimental evaluation.
To ascertain its comparative efficacy, a systematic study against the benchmarks presented in this guide is necessary. Such an investigation should explore a range of substrates for both Suzuki-Miyaura coupling and Buchwald-Hartwig amination, systematically varying reaction parameters to optimize performance. The results of these future studies will determine the place of this and similar oxazoline-based ligands in the ever-expanding toolkit of the synthetic chemist.
References
- Performance comparison of different phosphine ligands in Buchwald-Hartwig amin
- A Comparative Guide to Ligand Performance in Suzuki Coupling of 6-Bromonicotinonitrile - Benchchem.
- Buchwald Ligands Review | Entegris.
- A Comparative Guide to Phosphine Ligands in Suzuki-Miyaura Coupling Reactions - Benchchem.
- Enhancing the Efficacy of Chiral Ligands and Catalysts: Siloxane-Substituted Oxazoline Ferrocenes as Next-Generation Candid
- Ligands for Pd catalysed cross-coupling reactions A comparison of commercially accessible ligands | Request PDF - ResearchG
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC.
- Scaling Relations in Homogeneous Catalysis: Analyzing the Buchwald–Hartwig Amination Reaction - ACS Public
- Recent Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis | Request PDF - ResearchG
- What can reaction databases teach us about Buchwald–Hartwig cross-couplings?
- Recent Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis | Chemical Reviews - ACS Public
- A new P3N ligand for Pd-catalyzed cross-couplings in water - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02923F.
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews.
- Cross-Coupling Reactions Guide.
- Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric C
- Renaissance of pyridine-oxazolines as chiral ligands for asymmetric catalysis - Chemical Society Reviews (RSC Publishing).
- Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure | Journal of the American Chemical Society - ACS Public
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Renaissance of pyridine-oxazolines as chiral ligands for asymmetric catalysis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Yoneda Labs [yonedalabs.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. jmcct.com [jmcct.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. entegris.com [entegris.com]
A Comprehensive Guide to the Safe Disposal of 3-(2-Tert-butyl-4-methyl-1,3-oxazol-5-yl)propanoic acid
The foundational principle of laboratory safety is a proactive approach to hazard mitigation, which includes the proper management of chemical waste from generation to final disposal.[3][4] This guide is structured to provide researchers, scientists, and drug development professionals with the necessary information to handle and dispose of 3-(2-Tert-butyl-4-methyl-1,3-oxazol-5-yl)propanoic acid responsibly.
Part 1: Hazard Assessment and Immediate Safety Precautions
Given the structure of 3-(2-Tert-butyl-4-methyl-1,3-oxazol-5-yl)propanoic acid, it should be handled as a potentially hazardous substance. The carboxylic acid moiety suggests corrosive properties, while the oxazole ring, a heterocyclic organic compound, indicates that it should be treated with care to avoid skin and eye irritation.[1][5]
Personal Protective Equipment (PPE)
The Occupational Safety and Health Administration (OSHA) mandates the use of appropriate PPE to minimize exposure to hazardous chemicals.[6][7] Before handling the compound for disposal, ensure the following PPE is worn:
| PPE Item | Specification | Rationale |
| Eye Protection | ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles. | Protects against potential splashes and airborne particles.[2] |
| Hand Protection | Impervious chemical-resistant gloves (e.g., nitrile). | Provides a barrier against skin contact.[1] |
| Body Protection | A laboratory coat must be worn at all times. | Protects clothing and skin from contamination.[1][2] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | Minimizes inhalation of any dust or vapors.[1][2] |
Engineering Controls
All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][8]
Part 2: Step-by-Step Disposal Protocol
The disposal of 3-(2-Tert-butyl-4-methyl-1,3-oxazol-5-yl)propanoic acid must be managed as hazardous waste.[1] Organic chemical waste should never be disposed of down the drain.[1][9]
Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent dangerous reactions.[10][11]
-
Identify and Label: Clearly label a dedicated, leak-proof, and chemically compatible container as "Hazardous Waste: 3-(2-Tert-butyl-4-methyl-1,3-oxazol-5-yl)propanoic acid".[12][13] The label must also include the accumulation start date.[13]
-
Segregate: Keep this waste stream separate from other chemical wastes, especially strong bases, oxidizers, and reactive metals, unless compatibility is confirmed.[1][10]
-
Containment:
-
Solid Waste: Collect any solid waste, including contaminated weighing paper or pipette tips, in the designated container.[2]
-
Liquid Waste: If the compound is in solution, collect it in a separate, labeled, and sealed hazardous waste container.[2] Do not mix with other solvent waste streams unless permitted by your institution's EHS guidelines.[2]
-
Contaminated PPE: Dispose of grossly contaminated gloves and other disposable PPE as hazardous waste in a designated container.[2]
-
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Evacuate non-essential personnel and ensure the area is well-ventilated.[1]
-
Contain the Spill: Use an inert absorbent material such as vermiculite or sand to contain the spill.[1]
-
Collect the Waste: Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.[1]
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[1]
-
Report: Report the spill to your laboratory supervisor and EHS department as per your institution's protocol.[1]
Final Disposal
-
Storage: Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.[12] This area should be away from general lab traffic and have secondary containment.[11][13]
-
Arrange Pickup: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup.[1][13] Follow all institutional procedures for waste manifests and record-keeping.[1]
Part 3: Visualizing the Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of 3-(2-Tert-butyl-4-methyl-1,3-oxazol-5-yl)propanoic acid.
Caption: Workflow for the safe disposal of 3-(2-Tert-butyl-4-methyl-1,3-oxazol-5-yl)propanoic acid.
Part 4: Regulatory Framework
The disposal of laboratory chemical waste is governed by several federal and state regulations.
-
Resource Conservation and Recovery Act (RCRA): The EPA, under RCRA, establishes the framework for the proper management of hazardous and non-hazardous solid waste.[3]
-
OSHA Laboratory Standard (29 CFR 1910.1450): This standard requires laboratories to develop a Chemical Hygiene Plan (CHP) that includes procedures for safe handling and disposal of chemicals.[6][8][14]
Your institution's Chemical Hygiene Plan is a critical resource that provides specific procedures tailored to your work environment.[6]
References
-
29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. [Link]
-
The Laboratory Standard. Office of Clinical and Research Safety. [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]
-
OSHA Laboratory Standard | OSHA Lab Safety Standard. Compliancy Group. [Link]
-
Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]
-
Laboratory Environmental Sample Disposal Information Document. EPA. [Link]
-
Latest Research on Carboxylic Acid for Sustainable Lab Practices. PreScouter. [Link]
-
Managing Hazardous Chemical Waste in the Lab. American Chemical Society. [Link]
-
OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. National Park Service. [Link]
-
1910.1450 - Occupational exposure to hazardous chemicals in laboratories. OSHA. [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]
-
LAB 5 - CARBOXYLIC ACIDS AND DERIVATIVES. Chemistry LibreTexts. [Link]
-
Hazardous Waste Disposal Guide. Dartmouth College. [Link]
-
Safety Data Sheet 3-(2-Methylphenyl)propanoic acid. metasci. [Link]
-
Recovering Carboxylic Acids from Aqueous Waste Streams: Stop Disposing of Recoverable Value. Altiras. [Link]
-
SAFETY DATA SHEET. Thermo Fisher Scientific. [Link]
-
Safety Data Sheet. DC Fine Chemicals. [Link]
-
Hazardous Waste Guidelines and How to dispose of your waste. myUSF. [Link]
-
A PRACTICAL SYNTHESIS OF 1,3-OXAZOLE. Organic Syntheses. [Link]
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. danielshealth.com [danielshealth.com]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. Latest Research on Carboxylic Acid for Sustainable Lab Practices [eureka.patsnap.com]
- 6. mastercontrol.com [mastercontrol.com]
- 7. compliancy-group.com [compliancy-group.com]
- 8. nps.edu [nps.edu]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. research.columbia.edu [research.columbia.edu]
- 11. myusf.usfca.edu [myusf.usfca.edu]
- 12. benchchem.com [benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
